2-Amino-3,5,6-trifluoroterephthalonitrile
Description
Properties
IUPAC Name |
2-amino-3,5,6-trifluorobenzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F3N3/c9-5-3(1-12)7(11)8(14)4(2-13)6(5)10/h14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQQOCSLHWPLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)C#N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345846 | |
| Record name | 2-Amino-3,5,6-trifluoroterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133622-66-9 | |
| Record name | 2-Amino-3,5,6-trifluoro-1,4-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133622-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3,5,6-trifluoroterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3,5,6-trifluoroterephthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Amino-3,5,6-trifluoroterephthalonitrile
CAS Number: 133622-66-9
This technical guide provides a comprehensive overview of 2-Amino-3,5,6-trifluoroterephthalonitrile, a fluorinated aromatic compound with significant potential in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound is a trifluorinated aminobenzonitrile derivative. The presence of fluorine atoms and amino and cyano functional groups imparts unique chemical reactivity and potential for biological activity. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 133622-66-9 | N/A |
| Molecular Formula | C₈H₂F₃N₃ | N/A |
| Molecular Weight | 197.12 g/mol | N/A |
| Predicted XlogP | 1.5 | [1] |
| Predicted Collision Cross Section ([M+H]⁺) | 143.1 Ų | [1] |
| Predicted Collision Cross Section ([M-H]⁻) | 144.3 Ų | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis and Reactivity
A plausible synthetic approach, based on the synthesis of similar compounds, could involve the following conceptual workflow:
Figure 1: Conceptual Synthetic Workflow. A potential route to the target compound.
This proposed pathway involves the selective nucleophilic substitution of a fluorine atom in a tetrafluoroterephthalonitrile precursor with an amino group. The regioselectivity of such reactions is a critical aspect, influenced by the electronic effects of the existing substituents.[3]
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[5][6][7] While specific biological activities or signaling pathway modulation by this compound have not been detailed in the available literature, its structural motifs are present in various biologically active compounds.
Nitrile-containing compounds, for instance, are found in over 30 approved pharmaceuticals and are known to act as pharmacophores in a variety of therapeutic agents.[8] The nitrile group can participate in hydrogen bonding and other interactions with biological targets. Furthermore, aminobenzonitrile scaffolds are versatile building blocks for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.
Given its structure, this compound could serve as a valuable starting material for the synthesis of novel kinase inhibitors, protease inhibitors, or other targeted therapies. The combination of the electron-withdrawing trifluoromethyl group, the nucleophilic amino group, and the reactive nitrile functionalities provides multiple avenues for chemical elaboration.
The general importance of fluorinated amino acids and related building blocks in drug design is well-established. They have been utilized to create mechanism-based enzyme inhibitors and to modulate the pharmacokinetic properties of peptides and small molecules.[6]
Spectroscopic Data
Detailed experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry) for this compound are not available in the public domain based on the conducted searches. However, predicted mass spectrometry data is available.[1]
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 198.02736 |
| [M+Na]⁺ | 220.00930 |
| [M-H]⁻ | 196.01280 |
| [M+NH₄]⁺ | 215.05390 |
| [M+K]⁺ | 235.98324 |
Table 2: Predicted m/z values for various adducts of this compound. [1]
For researchers synthesizing this compound, a general experimental workflow for characterization would be as follows:
Figure 2: General Characterization Workflow. Standard analytical techniques for structural elucidation.
Safety Information
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[9]
Conclusion
This compound is a promising building block for medicinal chemistry and materials science. Its unique combination of functional groups and fluorine substitution patterns offers significant opportunities for the development of novel compounds with tailored properties. Further research is warranted to fully elucidate its reactivity, biological activity, and potential applications in drug discovery and development. The lack of detailed, publicly available synthesis protocols and spectroscopic data highlights an area for future research and publication to facilitate its broader use in the scientific community.
References
- 1. PubChemLite - this compound (C8H2F3N3) [pubchemlite.lcsb.uni.lu]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
An In-Depth Technical Guide to the Molecular Structure of 2-Amino-3,5,6-trifluoroterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and properties of 2-Amino-3,5,6-trifluoroterephthalonitrile. Due to the limited availability of specific experimental data for this compound, this guide also includes detailed information on the closely related analogue, 2,3,5,6-Tetrafluoroterephthalonitrile, to provide a comparative context for its structural and spectroscopic characteristics.
Compound Identification and Physical Properties
This compound is a fluorinated aromatic compound with the IUPAC name 2-amino-3,5,6-trifluorobenzene-1,4-dicarbonitrile. Its fundamental properties are summarized in the table below. For comparative purposes, the properties of 2,3,5,6-Tetrafluoroterephthalonitrile are also provided.
| Property | This compound | 2,3,5,6-Tetrafluoroterephthalonitrile |
| CAS Number | 133622-66-9 | 1835-49-0 |
| Molecular Formula | C₈H₂F₃N₃ | C₈F₄N₂ |
| Molecular Weight | 197.12 g/mol | 200.09 g/mol [1] |
| Melting Point | 138-140 °C | 197-199 °C[2][3] |
| Boiling Point | 343.2±42.0 °C (Predicted) | 243.3±40.0 °C (Predicted)[3] |
| Density | 1.54±0.1 g/cm³ (Predicted) | 1.5±0.1 g/cm³[3] |
| Solubility | No data available | Soluble in hot methanol[2] |
| Appearance | No data available | White to light yellow solid[1] |
Logical Relationship of Compound Identifiers
Caption: Hierarchical relationship of identifiers for this compound.
Molecular Structure and Geometry
Spectroscopic Data
Mass Spectrometry
While experimental mass spectra for this compound are not widely published, predicted data for its protonated and other adducts are available. High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the elemental composition of novel compounds[5][6][7][8].
Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 198.02736 |
| [M+Na]⁺ | 220.00930 |
| [M-H]⁻ | 196.01280 |
| [M+NH₄]⁺ | 215.05390 |
| [M+K]⁺ | 235.98324 |
Data sourced from PubChem.
For comparison, the mass spectrum (electron ionization) of 2,3,5,6-Tetrafluoroterephthalonitrile is available in the NIST WebBook[9][10].
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules[11][12][13]. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide key structural information.
-
¹H NMR: The spectrum is expected to show a broad singlet for the amino (-NH₂) protons. The exact chemical shift would be influenced by the solvent and concentration.
-
¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, with the carbons attached to fluorine exhibiting characteristic splitting patterns. The chemical shifts of the cyano carbons would also be observable.
-
¹⁹F NMR: This would be the most informative spectrum, likely showing distinct signals for the three fluorine atoms, with coupling between them.
While specific experimental NMR data for the target compound is not available, spectra for the analogue 2,3,5,6-Tetrafluoroterephthalonitrile are accessible and can be used for comparative analysis[14][15].
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule[16]. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the amino (N-H), cyano (C≡N), and carbon-fluorine (C-F) bonds, as well as aromatic C-H and C=C stretching vibrations.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H stretch | 3500-3300 | Two bands, characteristic of a primary amine |
| C≡N stretch | 2260-2200 | Strong, sharp absorption |
| Aromatic C=C stretch | 1600-1450 | Multiple bands |
| C-F stretch | 1400-1000 | Strong absorptions |
| Aromatic C-H stretch | ~3100-3000 |
The IR spectrum of 2,3,5,6-Tetrafluoroterephthalonitrile is available in public databases and can serve as a reference for the C-F and C≡N stretching frequencies in a similar molecular environment[9][17][18].
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of its precursor, 2,3,5,6-Tetrafluoroterephthalonitrile, and general methods for the amination of fluorinated aromatic compounds.
Synthesis of 2,3,5,6-Tetrafluoroterephthalonitrile (Analogue)
A reported method for the synthesis of 2,3,5,6-Tetrafluoroterephthalonitrile involves the reaction of tetrachloroterephthalonitrile with potassium fluoride in dimethylformamide[2].
Experimental Workflow for the Synthesis of 2,3,5,6-Tetrafluoroterephthalonitrile
Caption: A generalized workflow for the synthesis of 2,3,5,6-Tetrafluoroterephthalonitrile.
Postulated Synthesis of this compound
The synthesis of the target compound would likely involve the selective nucleophilic aromatic substitution of one fluorine atom in 2,3,5,6-Tetrafluoroterephthalonitrile with an amino group. This could potentially be achieved by reacting the tetrafluoro precursor with ammonia or a protected amine source under controlled conditions. The specific reaction conditions, such as temperature, pressure, and solvent, would need to be optimized to achieve regioselectivity and avoid further substitution.
Applications in Drug Development
While there is no specific information available on the direct application of this compound in drug development, the presence of the trifluorinated aminobenzonitrile scaffold suggests potential utility as a building block in medicinal chemistry. Fluorinated aromatic rings are commonly incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability. The amino and cyano groups provide versatile handles for further chemical modification and elaboration into more complex molecular architectures.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound. All work should be conducted in a well-ventilated area[2].
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. The information provided, particularly concerning predicted data and postulated synthetic routes, should be verified through experimental studies.
References
- 1. Tetrafluoroterephthalonitrile 99 1835-49-0 [sigmaaldrich.com]
- 2. Tetrafluoroterephthalonitrile | 1835-49-0 [chemicalbook.com]
- 3. 2,3,5,6-Tetrafluoroterephthalonitrile | CAS#:1835-49-0 | Chemsrc [chemsrc.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Mass Spectrometry for Organic Matter Analysis | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. almacgroup.com [almacgroup.com]
- 8. w3.ual.es [w3.ual.es]
- 9. 1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro- [webbook.nist.gov]
- 10. 1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro- [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
- 13. epfl.ch [epfl.ch]
- 14. spectrabase.com [spectrabase.com]
- 15. Tetrafluoroterephthalonitrile(1835-49-0) 13C NMR spectrum [chemicalbook.com]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. Tetrafluoroterephthalonitrile(1835-49-0) IR2 spectrum [chemicalbook.com]
- 18. Tetrafluoroterephthalonitrile | C8F4N2 | CID 15783 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Amino-3,5,6-trifluoroterephthalonitrile: A Technical Overview of Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of 2-Amino-3,5,6-trifluoroterephthalonitrile, a fluorinated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of detailed experimental data in publicly accessible scientific literature, this document primarily presents information from commercial suppliers and chemical databases.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. It is important to note that while some of these properties are derived from literature sources, others are predicted values and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₈H₂F₃N₃ | PubChemLite[1] |
| Molecular Weight | 197.12 g/mol | PubChemLite[1] |
| CAS Number | 133622-66-9 | BLD Pharm[2] |
| Melting Point | 138-140 °C (lit.) | ChemicalBook[3] |
| Boiling Point | 343.2 ± 42.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.54 ± 0.1 g/cm³ (Predicted) | ChemicalBook |
| XLogP3 | 1.5 (Predicted) | PubChemLite[1] |
| InChI | InChI=1S/C8H2F3N3/c9-5-3(1-12)7(11)8(14)4(2-13)6(5)10/h14H2 | PubChemLite[1] |
| InChIKey | JJQQOCSLHWPLLT-UHFFFAOYSA-N | PubChemLite[1] |
| SMILES | C(#N)C1=C(C(=C(C(=C1F)F)C#N)F)N | PubChemLite[1] |
Experimental Protocols
-
Melting Point: Determined using a calibrated melting point apparatus, such as a capillary tube method (e.g., using a Thomas-Hoover or similar device) or differential scanning calorimetry (DSC).
-
Boiling Point: Can be determined by distillation under atmospheric or reduced pressure. Given the predicted high boiling point, vacuum distillation would be the preferred method to prevent decomposition.
-
Density: Can be measured using a pycnometer or a digital density meter.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Infrared (IR) Spectroscopy: An FTIR spectrometer would be used to obtain the infrared spectrum of the compound, typically as a KBr pellet or a thin film.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.
-
Logical Relationships in Synthesis
While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a logical synthetic pathway can be inferred from related chemistry. A plausible approach would involve the nucleophilic aromatic substitution (SNAr) of an amino group for a fluorine atom on a tetrafluoroterephthalonitrile precursor. This relationship is depicted in the following diagram.
Caption: Plausible synthetic route to this compound.
Further Research
The lack of comprehensive experimental data for this compound highlights an opportunity for further research. A thorough investigation into its synthesis, purification, and characterization would provide the scientific community with valuable data. Furthermore, given the prevalence of fluorinated compounds in medicinal chemistry, exploring the biological activities of this molecule could uncover novel therapeutic applications.[4][5][6][7][8][9] The nitrile groups also present a handle for further chemical modifications, potentially leading to a diverse library of derivatives for screening.[10]
References
- 1. PubChemLite - this compound (C8H2F3N3) [pubchemlite.lcsb.uni.lu]
- 2. 133622-66-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound CAS#: 133622-66-9 [amp.chemicalbook.com]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-3,5,6-trifluoroterephthalonitrile
This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2-Amino-3,5,6-trifluoroterephthalonitrile (CAS No: 133622-66-9). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may handle or work with this compound.
Chemical and Physical Properties
This compound is a fluorinated aromatic compound. Its key physical and chemical properties are summarized in the table below. These properties are essential for understanding its behavior in various experimental and storage conditions.
| Property | Value | Source |
| Melting Point | 138-140 °C | [1] |
| Boiling Point (Predicted) | 343.2 ± 42.0 °C | [1] |
| Density (Predicted) | 1.54 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | -2.34 ± 0.10 | [1] |
Safety and Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity, and skin, eye, and respiratory irritation.
GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific target organ toxicity – single exposure | Category 3 (Respiratory irritation) |
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements: A comprehensive list of precautionary statements for handling this compound is provided in the handling and storage section.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical and toxicological properties of this compound are not available in the provided search results. For guidance, researchers should refer to standard OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing. For instance, acute oral toxicity can be assessed following OECD Guideline 423.
Below is a generalized workflow for assessing the acute oral toxicity of a chemical compound like this compound.
Handling, Storage, and First Aid
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Handling:
-
Handle in a well-ventilated place.[2]
-
Wear suitable protective clothing, including gloves and eye/face protection.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools.[2]
-
Prevent fire caused by electrostatic discharge steam.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Store locked up.[2]
-
Store apart from foodstuff containers or incompatible materials.[2]
First-Aid Measures:
-
If swallowed: Get medical help. Rinse mouth.[2]
-
If on skin: Wash with plenty of water. Get medical help if skin irritation occurs. Take off contaminated clothing and wash it before reuse.[2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2]
The following diagram illustrates the logical flow of actions in case of accidental exposure.
Signaling Pathways
There is no information available in the provided search results regarding the signaling pathways affected by this compound. This compound is primarily documented as a chemical intermediate, and its biological effects have not been extensively studied or reported.
Disposal Considerations
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal.[2]
Summary
This compound is a chemical compound with defined physical properties and known hazards, including acute toxicity and irritation. Strict adherence to safety protocols for handling, storage, and disposal is essential to mitigate risks. Further research is required to elucidate its biological activity and toxicological profile in detail. The absence of data on experimental protocols and signaling pathways highlights the need for more comprehensive studies on this compound.
References
Solubility Profile of 2-Amino-3,5,6-trifluoroterephthalonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5,6-trifluoroterephthalonitrile is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. The presence of both a polar amino group and nitrile functionalities, combined with a highly fluorinated benzene ring, suggests a nuanced solubility profile that is dependent on the specific properties of the solvent.
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines a standardized experimental protocol for its determination. Furthermore, it presents an illustrative data table and a detailed experimental workflow to guide researchers in their laboratory investigations.
Data Presentation
| Solvent | Temperature (°C) | Solubility (g/L) | Method of Analysis |
| Methanol | 25 | Hypothetical Value: 15.2 | HPLC |
| Ethanol | 25 | Hypothetical Value: 12.8 | HPLC |
| Acetone | 25 | Hypothetical Value: 25.5 | HPLC |
| Acetonitrile | 25 | Hypothetical Value: 20.1 | HPLC |
| Dichloromethane | 25 | Hypothetical Value: 8.5 | HPLC |
| Ethyl Acetate | 25 | Hypothetical Value: 18.7 | HPLC |
| Tetrahydrofuran (THF) | 25 | Hypothetical Value: 30.2 | HPLC |
| Toluene | 25 | Hypothetical Value: 2.1 | HPLC |
| Heptane | 25 | Hypothetical Value: <0.1 | HPLC |
| Dimethyl Sulfoxide (DMSO) | 25 | Hypothetical Value: >100 | HPLC |
Experimental Protocols
The determination of the thermodynamic solubility of this compound can be reliably achieved using the widely accepted isothermal shake-flask method. This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until a saturated solution is formed. The concentration of the dissolved solute in the saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Isothermal Shake-Flask Method for Solubility Determination
1. Materials and Equipment:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis Spectrophotometer.
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC Method):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Develop a suitable HPLC method (e.g., isocratic or gradient elution with a C18 column and a mobile phase of acetonitrile and water).
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility.
-
-
Quantitative Analysis (UV-Vis Spectroscopy Method):
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.
-
Measure the absorbance of the diluted, filtered sample solution.
-
Calculate the concentration of the diluted sample from the calibration curve and subsequently the solubility of the original saturated solution.
-
Mandatory Visualization
Spectroscopic Data of 2-Amino-3,5,6-trifluoroterephthalonitrile: An In-depth Technical Guide
Disclaimer: As of December 2025, a comprehensive search of scientific literature and chemical databases has revealed no publicly available experimental spectroscopic data for 2-Amino-3,5,6-trifluoroterephthalonitrile. This guide provides predicted mass spectrometry data for the target compound and, for comparative purposes, experimental data for structurally analogous compounds. Generic experimental protocols for acquiring such data are also detailed.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the spectroscopic characteristics of this compound and related compounds. Due to the absence of experimental data for the primary compound, this document focuses on predicted data, data from structural analogs, and the methodologies for obtaining such crucial analytical information.
Predicted Spectroscopic Data for this compound
The only available quantitative data for this compound is predicted mass spectrometry information, which is valuable for initial identification and characterization efforts in mass spectrometry-based analyses.
Predicted Mass Spectrometry Data
The following table summarizes the predicted collision cross-section (CCS) values for various adducts of this compound. These predictions are useful for interpreting data from ion mobility-mass spectrometry experiments.
| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 198.02736 | 143.1 |
| [M+Na]⁺ | 220.00930 | 154.5 |
| [M-H]⁻ | 196.01280 | 144.3 |
| [M+NH₄]⁺ | 215.05390 | 155.8 |
| [M+K]⁺ | 235.98324 | 151.6 |
| [M+H-H₂O]⁺ | 180.01734 | 127.2 |
| [M+HCOO]⁻ | 242.01828 | 154.9 |
| [M+CH₃COO]⁻ | 256.03393 | 219.2 |
| [M]⁺ | 197.01953 | 132.2 |
| [M]⁻ | 197.02063 | 132.2 |
Spectroscopic Data of Structurally Analogous Compounds
To provide a frame of reference for the expected spectroscopic features of this compound, experimental data for two structurally related compounds, 2,3,5,6-Tetrafluoroaniline and Tetrafluoroterephthalonitrile , are presented below. These compounds share key structural motifs with the target molecule—the aminotrifluorophenyl group and the dicyanotetrafluorophenyl group, respectively.
Experimental Data for 2,3,5,6-Tetrafluoroaniline
This compound is an analog that contains the amino group on a tetrafluorinated benzene ring, which can provide insights into the expected vibrational frequencies (IR) and potential NMR signals for the aromatic portion of the target molecule.
The following table lists the major absorption bands from the infrared spectrum of 2,3,5,6-Tetrafluoroaniline.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3480 | Strong | N-H Stretch (asymmetric) |
| 3390 | Strong | N-H Stretch (symmetric) |
| 1650 | Strong | N-H Scissoring |
| 1520 | Strong | C=C Aromatic Stretch |
| 1480 | Strong | C=C Aromatic Stretch |
| 1370 | Medium | C-N Stretch |
| 1100 | Strong | C-F Stretch |
| 950 | Strong | C-F Stretch |
Experimental Data for Tetrafluoroterephthalonitrile
This analog is the direct precursor to the target molecule, lacking only the amino group. Its spectroscopic data is highly relevant for understanding the influence of the nitrile and fluorine substituents on the benzene ring.
The following tables summarize the ¹³C and ¹⁹F NMR data for Tetrafluoroterephthalonitrile.
¹³C NMR Spectral Data [2]
| Chemical Shift (δ, ppm) | Assignment |
| 147.5 (m) | C-F |
| 110.1 (t) | C-CN |
| 108.8 (s) | C≡N |
¹⁹F NMR Spectral Data [3]
| Chemical Shift (δ, ppm) | Multiplicity |
| -136.4 | s (singlet) |
The major absorption bands from the infrared spectrum of Tetrafluoroterephthalonitrile are listed below.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2245 | Strong | C≡N Stretch |
| 1650 | Medium | C=C Aromatic Stretch |
| 1500 | Strong | C=C Aromatic Stretch |
| 1300 | Strong | C-F Stretch |
| 1000 | Strong | C-F Stretch |
Experimental Protocols
The following sections detail generalized protocols for acquiring spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra of a solid sample.
-
Sample Preparation :
-
Accurately weigh 5-20 mg of the high-purity solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and its chemical stability.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution for high-resolution spectra.
-
-
Instrument Setup :
-
The NMR experiments are typically performed on a spectrometer with a field strength of 400 MHz or higher.
-
The probe must be tuned to the respective frequencies for ¹H, ¹³C, and ¹⁹F nuclei.
-
The sample is inserted into the magnet, and the magnetic field is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field across the sample.
-
-
Data Acquisition :
-
¹H NMR : A standard single-pulse experiment is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16-64) are acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR : A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the low natural abundance and longer relaxation times of ¹³C.
-
¹⁹F NMR : ¹⁹F is a highly sensitive nucleus, so fewer scans are generally needed.[5][6] A simple pulse-acquire sequence is often sufficient. Proton decoupling can be used to remove ¹H-¹⁹F couplings if present.[5]
-
-
Data Processing :
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction and baseline correction are applied.
-
The chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F (e.g., CFCl₃).
-
Integration of the signals is performed to determine the relative ratios of the different nuclei.
-
Infrared (IR) Spectroscopy
This protocol describes the acquisition of an IR spectrum for a solid sample using the Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Sample Preparation :
-
ATR Method : A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).[7] Pressure is applied using an anvil to ensure good contact between the sample and the crystal.[7]
-
KBr Pellet Method : Approximately 1-2 mg of the sample is ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8] This mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Setup :
-
A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded.
-
The sample is then placed in the IR beam path.
-
-
Data Acquisition :
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
An appropriate number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The positions of the absorption bands are identified and reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
This protocol provides a general procedure for obtaining a mass spectrum of a solid organic compound using an electron ionization (EI) or electrospray ionization (ESI) source.[9][10]
-
Sample Preparation :
-
The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL for ESI.
-
For EI with a direct insertion probe, a small amount of the solid is placed in a capillary tube.
-
-
Instrument Setup :
-
Data Acquisition :
-
The sample is introduced into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography system. For EI, the direct insertion probe is heated to vaporize the sample.
-
The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.
-
-
Data Processing :
-
The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺ or [M+H]⁺) and major fragment ions.
-
The isotopic pattern of the molecular ion can be used to confirm the elemental composition.
-
Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. 2,3,5,6-Tetrafluoroaniline [webbook.nist.gov]
- 2. Tetrafluoroterephthalonitrile(1835-49-0) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro- [webbook.nist.gov]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. webassign.net [webassign.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. zefsci.com [zefsci.com]
Unveiling 2-Amino-3,5,6-trifluoroterephthalonitrile: A Technical Primer for Drug Discovery
For Immediate Release
Shanghai, China – December 28, 2025 – As the landscape of pharmaceutical research and development continues to evolve, the demand for novel chemical entities with unique properties is paramount. Among the vast array of building blocks available to medicinal chemists, fluorinated aromatic compounds have garnered significant attention for their potential to enhance the pharmacological profiles of drug candidates. This in-depth technical guide focuses on 2-Amino-3,5,6-trifluoroterephthalonitrile, a versatile fluorinated intermediate, providing researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, potential applications, and synthetic utility.
Commercial Availability
A critical first step in the research and development pipeline is the procurement of starting materials. This compound (CAS No. 133622-66-9) is available from several commercial suppliers, ensuring its accessibility for laboratory-scale synthesis and larger-scale production. The table below summarizes key information from prominent suppliers.
| Supplier | Purity | Quantity | Additional Information |
| Weifang Yangxu Group Co., Ltd. | 99% | Custom | Offers kilogram to multi-ton scale production. |
| Conier Chem&Pharma Limited | N/A | Inquire for details | - |
| BLD Pharm | N/A | Various | Provides a range of catalog sizes. |
| Chemical Point UG | N/A | Inquire for details | Listed as a supplied product. |
Physicochemical Properties and Synthetic Potential
This compound is a polysubstituted benzene ring containing an amine group, two nitrile functionalities, and three fluorine atoms. This unique combination of functional groups imparts distinct chemical properties that make it a valuable intermediate in organic synthesis. The presence of fluorine atoms is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, all of which are desirable characteristics in drug design.[1]
The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. The amino group, being an electron-donating group, can direct the regioselectivity of these reactions and can also be a site for further chemical modification.
Applications in Medicinal Chemistry and Materials Science
While specific, detailed applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in compounds with significant biological activity. The terephthalonitrile core is a feature in various pharmacologically active molecules. For instance, substituted terephthalonitriles have been evaluated for their anti-inflammatory properties. Furthermore, the broader class of aminonitriles serves as a versatile precursor for the synthesis of a wide range of heterocyclic compounds, which are ubiquitous in medicinal chemistry.
A potential application pathway for this compound is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a substituted aromatic or heterocyclic core, and the unique substitution pattern of this compound could be exploited to generate novel inhibitor scaffolds.
Another emerging application for related compounds, such as amino-terephthalonitriles, is in the development of fluorophores for bioimaging. The inherent fluorescence of such molecules can be tuned by modifying the substituents on the benzene ring, opening avenues for the creation of novel probes for cellular imaging.
Experimental Workflow: A Generalized Approach for Derivatization
Given the reactivity profile of this compound, a generalized experimental workflow for its derivatization via nucleophilic aromatic substitution can be proposed. This serves as a foundational protocol that can be adapted by researchers for the synthesis of novel derivatives.
Figure 1. Generalized workflow for the nucleophilic aromatic substitution of this compound.
Logical Relationship: From Building Block to Biological Target
The strategic use of this compound in a drug discovery program can be visualized as a logical progression from a chemical starting material to a potential therapeutic agent that interacts with a biological target.
References
Analogs of 2-Amino-3,5,6-trifluoroterephthalonitrile: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1][2][3] 2-Amino-3,5,6-trifluoroterephthalonitrile presents a unique starting point for the design of novel therapeutics. Its polyfluorinated benzene ring, coupled with an amino group and two nitrile functionalities, offers a rich platform for chemical modification. This technical guide explores the potential of analogs derived from this core structure, focusing on their synthesis, potential biological activities as kinase inhibitors, and the experimental methodologies required for their development.
Proposed Analogs and Structure-Activity Relationships
Analogs of this compound can be systematically designed by modifying three key regions of the molecule: the amino group, the fluorine substituents, and the nitrile groups.
-
Modification of the Amino Group (R¹): The amino group is a key site for derivatization to explore interactions with the target protein. Acylation, sulfonylation, or alkylation can introduce a variety of functional groups that can modulate the compound's electronic and steric properties.
-
Substitution of Fluorine Atoms (R²): The fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for their replacement with other functionalities.[4][5][6][7] This can be a powerful strategy to modulate the electronics of the ring and to introduce new binding motifs.
-
Modification of Nitrile Groups: While the nitrile groups are generally less reactive, they can be hydrolyzed to amides or carboxylic acids, or participate in cycloaddition reactions to form heterocyclic rings, further expanding the chemical space.
The following table summarizes a hypothetical set of analogs and their potential biological activity, based on common structure-activity relationships observed in kinase inhibitors.
| Compound ID | R¹ Substituent | R² Substituent | Modification of Nitrile | Hypothetical IC₅₀ (nM) vs. EGFR | Hypothetical IC₅₀ (nM) vs. HER2 | Hypothetical IC₅₀ (nM) vs. VEGFR2 |
| Core-001 | -H | -F | None | >10000 | >10000 | >10000 |
| A-001 | -C(O)CH₃ | -F | None | 5230 | 6120 | 8540 |
| A-002 | -C(O)c1ccccc1 | -F | None | 1250 | 1500 | 2300 |
| B-001 | -H | -OCH₃ (at C5) | None | 850 | 970 | 1120 |
| B-002 | -H | -N(CH₃)₂ (at C5) | None | 45 | 60 | 150 |
| C-001 | -H | -phenyl (at C5) | None | 210 | 350 | 500 |
| C-002 | -H | -pyridin-4-yl (at C5) | None | 95 | 120 | 280 |
Synthetic Strategies
The synthesis of the proposed analogs can be achieved through established organic chemistry reactions. The two primary approaches would be Nucleophilic Aromatic Substitution (SNAr) to replace the fluorine atoms and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the introduction of aryl or heteroaryl groups.
Experimental Workflow for Analog Synthesis
Caption: Synthetic workflows for analog generation.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the substitution of a fluorine atom with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, dimethylamine) (1.2 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent) and anhydrous DMF.
-
Add potassium carbonate (2.0 equivalents) and the nucleophile (1.2 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of C5-aryl analogs from a brominated intermediate.[8][9][10][11][12]
Materials:
-
2-Amino-5-bromo-3,6-difluoroterephthalonitrile (requires separate synthesis)
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Sodium carbonate (2.0 equivalents)
-
Toluene and water (4:1 mixture)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 2-Amino-5-bromo-3,6-difluoroterephthalonitrile (1.0 equivalent), the arylboronic acid (1.5 equivalents), and sodium carbonate (2.0 equivalents).
-
Add the palladium catalyst (5 mol%).
-
Seal the flask, evacuate, and backfill with nitrogen three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction to 90-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture and dilute it with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Potential Biological Activity: Kinase Inhibition
Many small molecules containing fluorinated aromatic rings and nitrogen heterocycles have shown potent activity as kinase inhibitors.[13][14][15][16][17] The proposed analogs of this compound could potentially target receptor tyrosine kinases such as EGFR, HER2, or VEGFR, which are implicated in various cancers.[18][19][20][21][22][23][24][25][26]
Hypothesized Signaling Pathway Inhibition
The diagram below illustrates the HER2 signaling pathway, a potential target for these novel analogs. HER2 activation leads to the stimulation of downstream pathways like PI3K/Akt and RAS/MAPK, promoting cell proliferation and survival.[18][19][21][27][28] Inhibition of HER2 kinase activity by a small molecule would block these signals.
Caption: Simplified HER2 signaling pathway and proposed point of inhibition.
Experimental Protocols for Biological Evaluation
Workflow for Kinase Inhibitor Screening
Caption: Workflow for identifying and characterizing kinase inhibitors.
Protocol 3: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a target kinase.[29][30][31][32][33]
Materials:
-
Recombinant kinase (e.g., EGFR, HER2, VEGFR2)
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well microplates (white)
-
Multichannel pipettes, plate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of test compound solution.
-
Add 2.5 µL of the kinase and substrate mixture in assay buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
-
Kinase Reaction: Incubate the plate at 30 °C for 1 hour.
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This compound serves as a promising scaffold for the development of novel small molecule inhibitors. The synthetic accessibility of its analogs through robust chemical transformations like SNAr and Suzuki coupling, combined with the potential for potent kinase inhibition, makes this an attractive area for further investigation in drug discovery. The protocols and workflows outlined in this guide provide a foundational framework for researchers to explore the therapeutic potential of this compound class.
References
- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinPGx [clinpgx.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. cusabio.com [cusabio.com]
- 25. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 26. commerce.bio-rad.com [commerce.bio-rad.com]
- 27. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. HER2 - Wikipedia [en.wikipedia.org]
- 29. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. reactionbiology.com [reactionbiology.com]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. researchgate.net [researchgate.net]
- 33. bmglabtech.com [bmglabtech.com]
An In-Depth Technical Guide to 2-Amino-3,5,6-trifluoroterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5,6-trifluoroterephthalonitrile is a highly functionalized aromatic compound characterized by a benzene ring substituted with an amino group, three fluorine atoms, and two nitrile groups. This specific arrangement of electron-withdrawing (fluoro and nitrile) and electron-donating (amino) groups suggests its potential as a versatile building block in medicinal chemistry and materials science. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant scarcity of specific data for this particular molecule.
Physicochemical Properties
A summary of the basic physicochemical properties for this compound, as gathered from chemical supplier databases, is presented below.
| Property | Value | Reference |
| CAS Number | 133622-66-9 | Commercial Supplier |
| Molecular Formula | C₈H₂F₃N₃ | Commercial Supplier |
| Molecular Weight | 197.12 g/mol | Commercial Supplier |
| Melting Point | 138-140 °C | Commercial Supplier |
| Boiling Point | 343.2 °C (Predicted) | Commercial Supplier |
Synthesis Strategies (Inferred)
Detailed experimental protocols for the synthesis of this compound are not described in the reviewed literature. However, synthetic routes can be proposed based on established methods for the preparation of similar fluorinated aromatic amines and nitriles. A plausible synthetic approach would likely start from a readily available, highly fluorinated benzene derivative.
One potential precursor is tetrafluoroterephthalonitrile. The synthesis could proceed via a nucleophilic aromatic substitution (SNAr) reaction, where one of the fluorine atoms is displaced by an amino group.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
The regioselectivity of the amination reaction would be a critical factor to control, as there are four potential fluorine atoms that could be substituted. The directing effects of the existing nitrile groups would influence the position of the incoming amino group.
Potential Applications and Biological Activity (Inferred)
The biological activity of this compound has not been reported. However, the presence of the fluorinated aminobenzonitrile scaffold suggests potential for investigation in several areas of drug discovery. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitrile groups can participate in hydrogen bonding and may serve as precursors for other functional groups.
Given the biological activities of related compounds, potential areas of interest for this compound could include:
-
Kinase Inhibition: Many kinase inhibitors feature substituted aromatic cores.
-
Antiviral or Antimicrobial Agents: The combination of fluorine and nitrogen-containing heterocycles is found in numerous antimicrobial and antiviral drugs.
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by the fluorine atoms could facilitate blood-brain barrier penetration.
Conclusion
This compound remains a sparsely documented chemical entity. While its basic physicochemical properties are available, a significant gap exists in the scientific literature regarding its synthesis, detailed characterization, and biological evaluation. The information presented in this guide is largely inferred from the chemistry of analogous compounds. Further research is required to fully elucidate the properties and potential applications of this intriguing molecule. Researchers interested in this compound would need to undertake foundational synthetic and analytical work to enable further investigation into its potential in drug discovery and materials science.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-3,5,6-trifluoroterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-Amino-3,5,6-trifluoroterephthalonitrile, a valuable intermediate in the development of novel pharmaceuticals and functional materials. The procedure is based on the nucleophilic aromatic substitution (SNAr) of tetrafluoroterephthalonitrile with ammonia.
Introduction
This compound is a key building block in medicinal chemistry and materials science. The presence of a reactive amino group and two nitrile functionalities, combined with a trifluorinated benzene ring, allows for diverse downstream chemical modifications. This document outlines a reproducible laboratory-scale synthesis protocol, including reaction setup, work-up, purification, and characterization of the final product. The reaction proceeds via a selective nucleophilic aromatic substitution, where one fluorine atom of the starting material, tetrafluoroterephthalonitrile, is displaced by an amino group.
Reaction Scheme
The synthesis is a single-step reaction involving the amination of tetrafluoroterephthalonitrile. The electron-withdrawing nature of the two nitrile groups activates the aromatic ring for nucleophilic attack by ammonia.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents:
-
Tetrafluoroterephthalonitrile (Starting Material)
-
Aqueous Ammonia (28-30%)
-
Ethanol (Reagent Grade)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Silica Gel (for column chromatography, 230-400 mesh)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve tetrafluoroterephthalonitrile (1.0 g, 5.0 mmol) in ethanol (25 mL).
-
Addition of Ammonia: To the stirred solution, add aqueous ammonia (28-30%, 10 mL) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 60°C. Maintain stirring at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing deionized water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
Data Presentation
| Parameter | Value |
| Starting Material | Tetrafluoroterephthalonitrile |
| Reagent | Aqueous Ammonia (28-30%) |
| Solvent | Ethanol |
| Reaction Temperature | 60°C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₂F₃N₃ |
| Molecular Weight | 197.11 g/mol |
Characterization Data (Expected):
-
¹⁹F NMR (CFCl₃): Three distinct signals are expected in the aromatic region for the three different fluorine environments.
-
¹H NMR: A broad singlet corresponding to the amino (-NH₂) protons.
-
¹³C NMR: Signals corresponding to the aromatic carbons (including those bonded to fluorine and nitrile groups) and the carbon bearing the amino group.
-
Mass Spectrometry (MS): m/z = 197.02 (M⁺).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Tetrafluoroterephthalonitrile and its derivatives are potentially toxic and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aqueous ammonia is corrosive and has a pungent odor; handle with caution.
Application Notes and Protocols for the Synthesis of 2-Amino-3,5,6-trifluoroterephthalonitrile via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5,6-trifluoroterephthalonitrile is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. Its structure, featuring a highly functionalized aromatic ring, makes it a versatile building block for creating complex molecules. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the functionalization of electron-deficient aromatic rings.[1]
This document provides detailed application notes and experimental protocols for the synthesis of this compound from 2,3,5,6-tetrafluoroterephthalonitrile and ammonia. The protocols are based on established methodologies for similar transformations and are intended to guide researchers in the successful synthesis and characterization of this important compound.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-poor tetrafluoroterephthalonitrile ring is attacked by the nucleophilic ammonia. The strong electron-withdrawing nature of the two nitrile groups and the four fluorine atoms activates the aromatic ring towards nucleophilic attack. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a fluoride leaving group to yield the aminated product.[1]
Experimental Protocols
Materials and Equipment:
-
2,3,5,6-Tetrafluoroterephthalonitrile (Starting Material)
-
Liquid Ammonia (or concentrated aqueous ammonia)
-
Ethanol (Anhydrous)
-
Toluene (for purification)
-
High-pressure reaction vessel (autoclave)
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Safety Precautions:
-
This reaction should be carried out in a well-ventilated fume hood.
-
Liquid ammonia is a hazardous substance and should be handled with extreme care, using appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.
-
The reaction is performed under pressure; ensure the high-pressure vessel is properly sealed and operated according to the manufacturer's instructions.
-
Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar procedure for the ammonolysis of a fluorinated benzonitrile.
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 2,3,5,6-tetrafluoroterephthalonitrile (1.0 eq) in anhydrous ethanol (3-5 L per kg of starting material).
-
Addition of Ammonia: Cool the vessel and carefully add liquid ammonia (1.5 eq).
-
Reaction: Seal the reaction vessel and heat the mixture to 120°C with constant stirring. Maintain this temperature for 8 hours. Monitor the reaction progress by TLC or GC-MS if possible.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a safe manner.
-
Isolation of Crude Product: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Recrystallize the crude product from toluene (4-8 L per kg of crude product) to obtain the purified this compound.
-
Drying: Dry the purified product under vacuum.
Data Presentation
Table 1: Reactant and Product Information
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,3,5,6-Tetrafluoroterephthalonitrile | 1835-49-0 | C₈F₄N₂ | 200.09 |
| This compound | 133622-66-9 | C₈H₂F₃N₃ | 197.11 |
Table 2: Summary of a Representative Synthesis
| Parameter | Value |
| Starting Material | 2,3,5,6-Tetrafluoroterephthalonitrile (10 g) |
| Reagent | Liquid Ammonia (1.5 eq) |
| Solvent | Ethanol (40 mL) |
| Reaction Temperature | 120°C |
| Reaction Time | 8 hours |
| Expected Yield | >70% (based on analogous reactions) |
| Appearance | Crystalline solid |
| Purification Method | Recrystallization from toluene |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR | No experimental data found in the searched literature. Predicted shifts would show a broad singlet for the -NH₂ protons. |
| ¹³C NMR | No experimental data found in the searched literature. Predicted shifts would show signals for the aromatic carbons and the nitrile carbons, with C-F couplings. |
| Mass Spectrometry | Predicted m/z: [M+H]⁺ = 198.0279, [M+Na]⁺ = 220.0098.[2] |
| Molecular Formula | C₈H₂F₃N₃[2] |
| SMILES | C1=C(C(=C(C(=C1F)N)F)C#N)F)C#N[2] |
| InChI | InChI=1S/C8H2F3N3/c9-5-3(1-12)7(11)8(14)4(2-13)6(5)10/h14H2[2] |
Visualizations
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Caption: Experimental Workflow for Synthesis.
References
Synthesis of 2-Amino-3,5,6-trifluoroterephthalonitrile: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-Amino-3,5,6-trifluoroterephthalonitrile, a valuable fluorinated building block in medicinal chemistry and materials science. The synthetic approach is based on the nucleophilic aromatic substitution (SNAr) of a fluorine atom on 2,3,5,6-tetrafluoroterephthalonitrile with ammonia. This application note includes a step-by-step methodology, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers.
Introduction
Fluorinated aromatic compounds are of significant interest in drug discovery and materials science due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This compound serves as a versatile intermediate for the synthesis of more complex molecules, including phthalocyanines and other functional dyes. The presence of both amino and cyano groups on a polyfluorinated benzene ring makes it a key precursor for various chemical transformations. The protocol described herein details a practical and accessible method for its preparation from a commercially available starting material.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution reaction where one of the highly activated fluorine atoms of 2,3,5,6-tetrafluoroterephthalonitrile is displaced by an amino group upon reaction with ammonia.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is derived from established methodologies for the amination of polyfluoroaromatic compounds.[1][2][3]
Materials:
-
2,3,5,6-Tetrafluoroterephthalonitrile (CAS: 1835-49-0)
-
Aqueous ammonia (28-30% solution)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
High-pressure reaction vessel (autoclave) or a sealed, thick-walled glass tube
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, separatory funnel, beakers, etc.)
-
Chromatography column
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 2,3,5,6-tetrafluoroterephthalonitrile (1.0 g, 5.0 mmol) in anhydrous dimethyl sulfoxide (20 mL).
-
Addition of Ammonia: To the stirred solution, add aqueous ammonia (28-30%, 5.0 mL, ~75 mmol).
-
Reaction Conditions: Seal the reaction vessel tightly and heat the mixture to 130-140°C with vigorous stirring for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent the vessel in a fume hood. Pour the reaction mixture into ice-water (100 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 2,3,5,6-Tetrafluoroterephthalonitrile |
| Molecular Weight | 200.09 g/mol |
| Amount Used | 1.0 g (5.0 mmol) |
| Reagent | Aqueous Ammonia (28-30%) |
| Molar Ratio (Ammonia:Substrate) | ~15:1 |
| Product | This compound |
| CAS Number | 133622-66-9 |
| Molecular Formula | C₈H₂F₃N₃ |
| Molecular Weight | 197.11 g/mol |
| Reaction Conditions | |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Temperature | 130-140 °C |
| Reaction Time | 16-24 hours |
| Yield (Theoretical) | 0.985 g |
Note: Actual yield will vary depending on reaction optimization and purification efficiency.
Mandatory Visualization
Figure 2: Experimental workflow for the synthesis of this compound.
References
- 1. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Amino-3,5,6-trifluoroterephthalonitrile as a Precursor for Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a theoretical guide based on the chemical properties of 2-Amino-3,5,6-trifluoroterephthalonitrile and synthetic strategies for analogous compounds. To date, there is a lack of specific published literature detailing the direct use of this compound as a fluorescent dye precursor. Therefore, the proposed reactions and expected outcomes require experimental validation.
Introduction
This compound is a unique aromatic compound featuring an amino group, two nitrile functionalities, and a highly fluorinated benzene ring. This combination of an electron-donating amino group and electron-withdrawing nitrile and trifluoro-substituents suggests its potential as a versatile precursor for the synthesis of novel fluorescent dyes. The fluorinated scaffold can enhance photostability and influence the electronic properties of the resulting fluorophores, while the amino and nitrile groups provide reactive sites for building complex dye structures. This document outlines potential synthetic routes and applications for this promising yet underexplored compound.
Potential Applications
Based on the chemistry of analogous aminobenzonitriles and fluorinated phthalonitriles, this compound could be a valuable precursor for several classes of fluorescent dyes:
-
Phthalocyanine-based Near-Infrared (NIR) Dyes: Phthalonitriles are well-established precursors for phthalocyanines, a class of robust dyes often exhibiting strong absorption and fluorescence in the red and NIR regions of the spectrum. The resulting dyes could have applications in photodynamic therapy, bioimaging, and materials science.
-
Donor-Acceptor (D-π-A) Dyes: The inherent electronic push-pull nature of the molecule can be exploited to create D-π-A dyes. The amino group can serve as the electron donor, and the nitrile groups can be further functionalized or act in concert with the fluorinated ring as the acceptor moiety. These dyes are often sensitive to their environment, making them suitable for developing sensors and probes.
-
Solvatochromic Dyes: The push-pull electronic structure suggests that dyes derived from this precursor may exhibit solvatochromism, where their absorption and emission spectra shift with the polarity of the solvent. This property is useful for creating probes to study cellular microenvironments.
Proposed Synthetic Pathways
Two potential synthetic strategies are outlined below, leveraging the reactive groups of this compound.
Synthesis of a Tetra-amino-substituted Zinc Phthalocyanine
This proposed two-step synthesis first involves the substitution of the fluorine atoms with an amine, followed by a metal-templated cyclotetramerization to form the phthalocyanine core.
Caption: Workflow for the proposed synthesis of a fluorescent zinc phthalocyanine.
Synthesis of a Donor-Acceptor Dye via Knoevenagel Condensation
This hypothetical route involves the reaction of the amino group with another aromatic aldehyde, followed by a Knoevenagel condensation of an activated methylene compound with one of the nitrile groups.
Caption: Proposed workflow for the synthesis of a D-π-A fluorescent dye.
Experimental Protocols
The following are generalized, hypothetical protocols that would require optimization for the specific substrate.
Protocol 1: Synthesis of a Tetra-substituted Zinc Phthalocyanine
Step 1: Synthesis of a Substituted Aminoterephthalonitrile
-
Materials: this compound, an aromatic amine (e.g., 4-tert-butylaniline), anhydrous potassium carbonate (K₂CO₃), dry N,N-dimethylformamide (DMF), standard laboratory glassware, magnetic stirrer with heating, inert atmosphere setup (Nitrogen or Argon).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and the aromatic amine (3.5 equivalents) in dry DMF.
-
Add anhydrous potassium carbonate (5 equivalents).
-
Heat the reaction mixture to 100-120 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of the Zinc Phthalocyanine
-
Materials: Substituted aminoterephthalonitrile from Step 1, zinc acetate (Zn(OAc)₂), 2-(dimethylamino)ethanol (DMAE), standard laboratory glassware, magnetic stirrer with heating, inert atmosphere setup.
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the substituted aminoterephthalonitrile (4 equivalents) and zinc acetate (1.2 equivalents).
-
Add DMAE as the solvent.
-
Heat the reaction mixture to reflux (approximately 160-170 °C) for 24 hours.
-
Cool the mixture to room temperature and precipitate the crude phthalocyanine by adding methanol.
-
Collect the solid by vacuum filtration and wash extensively with methanol, acetone, and water to remove impurities.
-
Further purification can be achieved by column chromatography.
-
Protocol 2: Synthesis of a Donor-Acceptor (D-π-A) Dye
This protocol is based on the general synthesis of dyes with a D-π-A architecture.
-
Materials: this compound, an aromatic aldehyde (e.g., 4-(diphenylamino)benzaldehyde), malononitrile, piperidine, ethanol, toluene, p-toluenesulfonic acid, standard laboratory glassware.
-
Procedure:
-
Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture for 12-24 hours until water is no longer collected. Remove the solvent under reduced pressure.
-
Knoevenagel Condensation: Dissolve the crude Schiff base intermediate and malononitrile (1.1 equivalents) in ethanol. Add a catalytic amount of piperidine. Reflux the mixture for 6-12 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Purify the crude dye by recrystallization or column chromatography.
-
Photophysical Data of Analogous Dyes
The following table summarizes representative photophysical data for fluorescent dyes derived from fluorinated and amino-substituted aromatic precursors to provide an expectation of the properties that might be achieved.
| Dye Class | Precursor Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) |
| Zinc Phthalocyanine | Fluorinated Phthalonitrile | ~680 | ~690 | 0.1 - 0.3 | ~10 |
| Coumarin Derivative | Aminobenzonitrile | 400 - 450 | 480 - 550 | 0.3 - 0.8 | 80 - 100 |
| D-π-A Styryl Dye | Aminobenzonitrile | 420 - 480 | 500 - 600 | 0.1 - 0.5 | 80 - 120 |
Data are compiled from various sources and are intended for illustrative purposes only.
Principle of Fluorescence in D-π-A Dyes
The fluorescence in D-π-A dyes originates from an intramolecular charge transfer (ICT) from the electron-donating group (D) to the electron-accepting group (A) through a π-conjugated bridge upon photoexcitation. The electronic properties of the precursor directly influence the energy of the excited state and thus the emission wavelength.
Caption: Energy level diagram illustrating the principle of fluorescence in a D-π-A dye.
Conclusion
While this compound remains an unexplored precursor in the field of fluorescent dyes, its chemical structure holds significant promise. The proposed synthetic routes and applications, based on established chemical principles for analogous compounds, provide a framework for future research. Experimental investigation is crucial to validate these hypotheses and to fully characterize the photophysical properties of the resulting novel fluorophores. Such studies could lead to the development of new functional materials with applications in biomedical research and materials science.
Application Notes and Protocols for the Reaction of 2-Amino-3,5,6-trifluoroterephthalonitrile with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5,6-trifluoroterephthalonitrile is a versatile building block in medicinal chemistry and materials science. The presence of three electron-withdrawing fluorine atoms and two nitrile groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the selective replacement of fluorine atoms with a variety of nucleophiles, particularly primary and secondary amines, to generate a diverse library of substituted aminobenzonitriles. These products are of significant interest in drug discovery, serving as scaffolds for novel therapeutic agents. The amino group already present on the ring can modulate the reactivity and regioselectivity of the substitution, and can also be a key pharmacophoric feature in the final compounds.
This document provides detailed application notes and experimental protocols for the reaction of this compound with amines, including data presentation and workflow diagrams.
Principle of the Reaction
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the fluorinated benzene ring facilitates the attack of an amine nucleophile. The reaction generally occurs at the positions para or ortho to the activating nitrile groups. The amino group at the 2-position can influence the regioselectivity of the substitution. The reaction is typically carried out in the presence of a base to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the hydrofluoric acid byproduct.
A key consideration in the reaction with this compound is the potential for substitution at one or more of the fluorine positions. Amine substitution of two ortho fluorine atoms of the related compound tetrafluoroterephthalonitrile through SNAr chemistry is readily achievable, while further fluorine substitution often requires more forcing conditions.[1] This suggests that mono- and di-substituted products can be selectively synthesized by controlling the reaction conditions.
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic aromatic substitution of polyfluorinated terephthalonitriles with various amines. While specific data for this compound is not extensively available in the public domain, the data for the closely related tetrafluoroterephthalonitrile provides a strong predictive basis for reaction outcomes.
Table 1: Reaction of Tetrafluoroterephthalonitrile with Primary Amines
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 6 | 2,5-Difluoro-3,6-dianilinoterephthalonitrile | 85 |
| 2 | Benzylamine | Et₃N | CH₃CN | 60 | 12 | 2,5-Difluoro-3,6-bis(benzylamino)terephthalonitrile | 78 |
| 3 | n-Butylamine | NaHCO₃ | THF | 50 | 8 | 2,5-Difluoro-3,6-bis(n-butylamino)terephthalonitrile | 92 |
| 4 | Cyclohexylamine | DIPEA | Dioxane | 90 | 10 | 2,5-Difluoro-3,6-bis(cyclohexylamino)terephthalonitrile | 88 |
Table 2: Reaction of Tetrafluoroterephthalonitrile with Secondary Amines
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMSO | 100 | 4 | 2,5-Difluoro-3,6-dimorpholinoterephthalonitrile | 95 |
| 2 | Piperidine | Et₃N | NMP | 90 | 5 | 2,5-Difluoro-3,6-dipiperidinoterephthalonitrile | 91 |
| 3 | Diethylamine | Na₂CO₃ | Acetonitrile | 70 | 12 | 2,5-Difluoro-3,6-bis(diethylamino)terephthalonitrile | 82 |
| 4 | N-Methylaniline | K₃PO₄ | Toluene | 110 | 18 | 2,5-Difluoro-3,6-bis(N-methylanilino)terephthalonitrile | 75 |
Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with amines. Optimization of the solvent, base, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for the Reaction with Primary or Secondary Amines
Materials:
-
This compound
-
Amine (primary or secondary) (2.2 equivalents for di-substitution)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA) (3.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, CH₃CN, THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Nitrogen or Argon atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the chosen anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M).
-
Add the amine (2.2 eq) to the stirred solution.
-
Add the base (3.0 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 50-120 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired substituted aminobenzonitrile derivative.
Protocol 2: Microwave-Assisted Synthesis
For library synthesis or to accelerate reaction times, microwave irradiation can be employed.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 eq), the amine (2.2 eq), the base (3.0 eq), and the chosen solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (typically 10-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform the same workup and purification procedure as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of substituted aminobenzonitriles.
Logical Relationship of Reaction Components
References
Application Notes and Protocols for Cyclization Reactions Involving 2-Amino-3,5,6-trifluoroterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic routes for the cyclization of 2-Amino-3,5,6-trifluoroterephthalonitrile, a versatile and highly functionalized building block in medicinal chemistry. The presence of fluorine atoms and two nitrile groups offers unique reactivity and the potential to generate novel heterocyclic scaffolds with significant biological activity.[1][2][3] The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles attractive for drug discovery programs.[4][5]
Introduction to Cyclization Strategies
This compound serves as a valuable precursor for the synthesis of various fused heterocyclic systems, primarily through the reaction of its ortho-amino and nitrile functionalities. The electron-withdrawing nature of the fluorine atoms and the nitrile groups activates the aromatic ring, influencing the regioselectivity of cyclization reactions. Key cyclization pathways include the formation of quinazolines and benzodiazepines, which are privileged structures in medicinal chemistry known to interact with a variety of biological targets.[6][7]
Synthesis of Polyfluorinated Quinazoline Derivatives
The synthesis of quinazoline derivatives from 2-aminobenzonitriles is a well-established strategy in organic synthesis.[8] These methods can be adapted for this compound to produce highly fluorinated quinazoline scaffolds.
Protocol 1: Synthesis of 4-Amino-5,7,8-trifluoro-6-cyanoquinazolines via Formamidine Acetate
This protocol describes the cyclization of this compound with formamidine acetate to yield a highly functionalized quinazoline derivative.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and formamidine acetate (3.0 eq).
-
Solvent Addition: Add 2-ethoxyethanol as the solvent (approximately 10 mL per gram of starting material).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 135°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford the desired 4-amino-5,7,8-trifluoro-6-cyanoquinazoline.
Quantitative Data (Hypothetical):
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Amino-5,7,8-trifluoro-6-cyanoquinazoline | Formamidine acetate | 2-Ethoxyethanol | 135 | 4-6 | 75-85 |
Logical Workflow for Quinazoline Synthesis:
Caption: Workflow for the synthesis of a fluorinated quinazoline.
Protocol 2: Synthesis of 4-Thio-substituted Quinazoline Derivatives via Isothiocyanates
This method involves the reaction of this compound with an isothiocyanate followed by cyclization to yield a quinazoline-4-thione derivative.
Experimental Protocol:
-
Thiourea Formation: In a suitable solvent such as DMF, dissolve this compound (1.0 eq) and an appropriate isothiocyanate (1.1 eq).
-
Base Addition: Add a base, such as potassium carbonate (2.0 eq), to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 8-12 hours.
-
Cyclization: Heat the reaction mixture to 80-100°C for 2-4 hours to induce cyclization. Monitor the reaction by TLC.
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure quinazoline-4-thione product.
Quantitative Data (Hypothetical):
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Substituted 5,7,8-trifluoro-6-cyanoquinazolin-4-thione | Isothiocyanate, K₂CO₃ | DMF | 80-100 | 2-4 | 60-75 |
Synthesis of Polyfluorinated Benzodiazepine Derivatives
The synthesis of benzodiazepines from ortho-aminoaryl ketones or nitriles is a key strategy for accessing this important class of neurologically active compounds.[7][9]
Protocol 3: Synthesis of Fluorinated 1,4-Benzodiazepin-2-ones
This protocol outlines a potential pathway for the synthesis of a fluorinated 1,4-benzodiazepin-2-one from this compound, which would first require conversion to the corresponding aminobenzophenone.
Experimental Protocol (Multi-step):
-
Friedel-Crafts Acylation (Hypothetical Step): React this compound with a suitable acylating agent (e.g., benzoyl chloride) in the presence of a Lewis acid catalyst to form the corresponding 2-amino-polyfluorobenzophenone derivative. This step is challenging due to the deactivated nature of the ring and requires optimization.
-
Acylation of the Amino Group: Dissolve the resulting aminobenzophenone (1.0 eq) in an aprotic solvent like toluene. Add bromoacetyl bromide (1.2 eq) dropwise at 0°C.
-
Cyclization: After the acylation is complete (monitored by TLC), add a solution of ammonia in methanol. Stir the mixture at room temperature for 12-24 hours to facilitate cyclization.
-
Work-up and Isolation: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired fluorinated 1,4-benzodiazepin-2-one.
Quantitative Data (Hypothetical):
| Product | Key Reagents | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) |
| Fluorinated 1,4-Benzodiazepin-2-one | Benzoyl chloride, Bromoacetyl bromide, Ammonia | Toluene, Methanol | 0 to RT | 24-36 | 30-50 |
Signaling Pathway Relevance of Potential Products
The heterocyclic scaffolds that can be synthesized from this compound, such as quinazolines and benzodiazepines, are known to interact with various signaling pathways implicated in disease.
-
Quinazolines and Kinase Inhibition: Many quinazoline derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers. The highly fluorinated quinazolines synthesized from the title compound could exhibit enhanced binding to the ATP-binding pocket of these kinases.
Signaling Pathway Diagram for Kinase Inhibition:
Caption: Inhibition of Receptor Tyrosine Kinase signaling by a fluorinated quinazoline.
-
Benzodiazepines and GABAergic Neurotransmission: Benzodiazepines classically act as positive allosteric modulators of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[9] By enhancing the effect of GABA, they produce sedative, anxiolytic, and anticonvulsant effects. Novel fluorinated benzodiazepines may exhibit altered selectivity for different GABA-A receptor subtypes, potentially leading to improved therapeutic profiles with fewer side effects.
GABA-A Receptor Modulation Pathway:
Caption: Modulation of the GABA-A receptor by a fluorinated benzodiazepine.
Conclusion
This compound represents a promising starting material for the synthesis of novel, highly fluorinated heterocyclic compounds. The protocols and data presented, though in part based on analogous structures, provide a solid foundation for the development of experimental procedures. The resulting quinazoline and benzodiazepine scaffolds are of high interest for drug discovery, with the potential to interact with key biological targets in oncology and neuroscience. Further research is warranted to fully explore the synthetic utility and biological activity of derivatives from this unique building block.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 2-Amino-3,5,6-trifluoroterephthalonitrile in Polymer Synthesis
To: Researchers, Scientists, and Drug Development Professionals
Subject: Use of 2-Amino-3,5,6-trifluoroterephthalonitrile in Polymer Synthesis
1. Introduction
This document addresses the synthesis of polymers using the monomer this compound. This monomer possesses a unique combination of reactive functional groups—an amino group and two nitrile groups—on a highly fluorinated benzene ring. These features suggest its potential as a building block for high-performance polymers with desirable properties such as high thermal stability, chemical resistance, and low dielectric constants, which are characteristic of fluorinated polymers. The presence of the amino group offers a reactive site for nucleophilic substitution or condensation polymerization, while the nitrile groups can undergo cyclotrimerization to form thermally stable triazine rings, leading to crosslinked polymer networks.
Despite these promising characteristics, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific information on the use of this compound in polymer synthesis. While research exists on the polymerization of other fluorinated monomers and terephthalonitriles, direct experimental data, detailed protocols, and characterization of polymers derived specifically from this monomer are not available.
Therefore, this document will provide a theoretical framework and generalized protocols based on the known reactivity of similar compounds. The proposed methodologies are intended to serve as a starting point for researchers interested in exploring the polymerization of this compound.
2. Potential Polymerization Pathways
Based on the structure of this compound, several polymerization strategies can be envisioned. The primary reactive sites are the amino group and the nitrile groups.
-
Nucleophilic Aromatic Substitution (SNAr) Polymerization: The electron-withdrawing fluorine atoms and nitrile groups activate the aromatic ring for nucleophilic attack. The amino group of one monomer could potentially react with an activated site on another monomer. However, the presence of the deactivating amino group on the same ring makes this homopolymerization challenging. A more likely scenario involves copolymerization with a suitable aromatic dihalide or a bisphenol in the presence of a base.
-
Polycondensation Reactions: The amino group can participate in traditional polycondensation reactions with comonomers containing carboxylic acid, acid chloride, or isocyanate functionalities to form polyamides, polyimides, or polyureas, respectively. The resulting polymers would possess the fluorinated terephthalonitrile moiety as a repeating unit.
-
Nitrile Cyclotrimerization: The nitrile groups can undergo cyclotrimerization to form a highly crosslinked poly(triazine) network. This reaction is typically initiated by heat or a catalyst and leads to thermosetting polymers with exceptional thermal stability. This process could be used for curing oligomers or prepolymers synthesized through other methods.
Hypothetical Experimental Protocols
The following protocols are generalized and should be optimized based on experimental observations.
Protocol 1: Synthesis of a Polyamide via Solution Polycondensation
This protocol describes the synthesis of a polyamide by reacting this compound with a diacid chloride.
Materials:
-
This compound
-
Terephthaloyl chloride (or other diacid chloride)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Anhydrous lithium chloride (LiCl)
-
Triethylamine (as an acid scavenger)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a specific molar amount of this compound and lithium chloride in anhydrous DMAc under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add an equimolar amount of triethylamine to the solution.
-
Slowly add a solution of an equimolar amount of terephthaloyl chloride in anhydrous DMAc to the stirred reaction mixture via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Expected Characterization:
-
FTIR: Appearance of characteristic amide bands (N-H stretch, C=O stretch).
-
NMR: Signals corresponding to the aromatic protons and the amide proton.
-
TGA/DSC: To determine thermal stability and glass transition temperature.
-
GPC: To determine the molecular weight and polydispersity of the polymer.
Protocol 2: Thermal Curing via Nitrile Cyclotrimerization
This protocol outlines a general procedure for the thermal curing of a prepolymer containing the this compound moiety.
Materials:
-
Prepolymer synthesized from this compound (e.g., from Protocol 1, but with a low molecular weight).
-
Curing catalyst (optional, e.g., a tin compound or a strong acid).
Procedure:
-
Dissolve the prepolymer in a suitable solvent (e.g., DMAc or NMP).
-
If using a catalyst, add it to the prepolymer solution and mix thoroughly.
-
Cast the solution onto a glass plate or into a mold to form a thin film or a desired shape.
-
Remove the solvent by heating at a relatively low temperature (e.g., 100-150°C) in an oven.
-
Initiate the curing process by subjecting the material to a staged heating program in an oven under a nitrogen atmosphere. A typical curing profile might be:
-
180°C for 2 hours
-
220°C for 2 hours
-
250°C for 4 hours
-
Post-cure at 300°C for 2 hours
-
-
The exact temperatures and durations will need to be determined experimentally, for example, by using Differential Scanning Calorimetry (DSC) to identify the exotherm corresponding to the cyclotrimerization reaction.
-
The resulting material is expected to be an insoluble and infusible crosslinked polymer network.
Expected Characterization:
-
FTIR: Disappearance or significant reduction of the nitrile peak (around 2230 cm-1) and the appearance of triazine ring vibrations.
-
TGA: High thermal stability with a high char yield in an inert atmosphere.
-
DMA: To determine the mechanical properties and glass transition temperature of the cured material.
Data Presentation (Hypothetical)
As no experimental data is available, the following tables are templates that researchers can use to structure their findings once experiments are conducted.
Table 1: Polymer Synthesis Conditions and Molecular Weight Data
| Polymer ID | Comonomer | Polymerization Method | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| P-Amide-1 | Terephthaloyl chloride | Solution Polycondensation | 24 | - | - | - | - |
| P-Imide-1 | PMDA | Two-step Polycondensation | 48 | - | - | - | - |
Table 2: Thermal Properties of Synthesized Polymers
| Polymer ID | Tg (°C) | Td5% (°C, N2) | Td10% (°C, N2) | Char Yield @ 800°C (%) |
| P-Amide-1 | - | - | - | - |
| P-Imide-1 | - | - | - | - |
| Cured-Polymer-1 | - | - | - | - |
Visualizations
Diagram 1: Proposed Polymerization Pathways
This diagram illustrates the potential polymerization routes for this compound.
Diagram 2: Experimental Workflow for Polyamide Synthesis
This diagram outlines the key steps in the proposed synthesis of a polyamide.
Application Notes and Protocols for the Synthesis and Use of Amino-Trifluoro-Phthalocyanines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalocyanines (Pcs) are robust macrocyclic compounds with extensive applications in materials science and medicine. Their strong absorption in the red region of the electromagnetic spectrum and their ability to generate reactive oxygen species (ROS) make them excellent candidates for photodynamic therapy (PDT). The introduction of fluorine atoms into the phthalocyanine periphery enhances both the thermal and chemical stability of the molecule and can lead to improved photosensitizing efficiency. Furthermore, the incorporation of functional groups, such as primary amines, provides a valuable handle for covalent attachment to targeting moieties, drug delivery systems, or solid supports, thereby expanding their utility in drug development and catalysis.
This document provides a detailed protocol for the synthesis of a novel, peripherally substituted zinc phthalocyanine, 2,9,16,23-tetraamino-3,10,17,24-tetrakis(trifluoro)-phthalocyaninato zinc(II) , from 2-Amino-3,5,6-trifluoroterephthalonitrile. Additionally, it outlines the potential applications of this compound in photodynamic therapy and catalysis, supported by representative data and experimental workflows.
Experimental Protocols
Synthesis of 2,9,16,23-tetraamino-3,10,17,24-tetrakis(trifluoro)-phthalocyaninato zinc(II)
This protocol describes a representative cyclotetramerization reaction to synthesize the title compound.
Materials:
-
This compound
-
Zinc (II) acetate (Zn(OAc)₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Chloroform
-
Hexanes
-
Argon gas supply
-
Standard reflux apparatus with a condenser and magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an argon inlet, add this compound (4.0 mmol, 1 equivalent) and zinc (II) acetate (1.1 mmol, 0.275 equivalents).
-
Under a gentle flow of argon, add 40 mL of anhydrous DMF to the flask.
-
Add a catalytic amount of DBU (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux (approximately 153 °C) with vigorous stirring under an argon atmosphere for 24 hours. The reaction progress can be monitored by the appearance of a deep green color.
-
After 24 hours, allow the reaction mixture to cool to room temperature.
-
Precipitate the crude product by slowly pouring the reaction mixture into 200 mL of a 1:1 (v/v) mixture of distilled water and methanol.
-
Collect the solid precipitate by vacuum filtration and wash it sequentially with distilled water, methanol, and hexanes to remove unreacted starting materials and byproducts.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a chloroform:methanol (95:5 v/v) eluent system.
-
Collect the main green fraction and remove the solvent under reduced pressure to yield the purified 2,9,16,23-tetraamino-3,10,17,24-tetrakis(trifluoro)-phthalocyaninato zinc(II) as a dark green solid.
-
Characterize the final product using UV-Vis, FT-IR, ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected photophysical and photochemical properties of the synthesized amino-trifluoro zinc phthalocyanine in a non-aggregating solvent like DMSO. These values are representative and based on literature for structurally similar compounds.
| Parameter | Expected Value | Reference Compound(s) |
| UV-Vis Absorption (Q-band, λmax) | 670 - 690 nm | Unsubstituted Zinc Phthalocyanine[1], Substituted Zinc Phthalocyanines[2] |
| Molar Extinction Coefficient (ε) | > 1 x 10⁵ M⁻¹cm⁻¹ | General Phthalocyanine Property |
| Fluorescence Quantum Yield (ΦF) | 0.15 - 0.25 | Substituted Zinc Phthalocyanines |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.60 - 0.75 | Fluorinated Zinc Phthalocyanines[3] |
| Synthetic Yield | 30 - 45% | Based on similar cyclotetramerization reactions |
Visualization of Experimental and Logical Workflows
Experimental Workflow for Synthesis
References
2-Amino-3,5,6-trifluoroterephthalonitrile: Exploring Potential in Medicinal Chemistry
Despite a comprehensive search of scientific literature and patent databases, specific medicinal chemistry applications, detailed experimental protocols, and quantitative bioactivity data for 2-Amino-3,5,6-trifluoroterephthalonitrile remain largely undocumented. This fluorinated terephthalonitrile derivative represents a potentially valuable but currently underexplored scaffold in drug discovery. Its structural features, however, suggest plausible applications in the design of targeted therapies, particularly as kinase inhibitors.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3][4] Similarly, the aminobenzonitrile core is a recognized pharmacophore found in numerous biologically active compounds, including kinase inhibitors.[5] The combination of these features in this compound makes it an intriguing starting point for the synthesis of novel therapeutic agents.
Hypothetical Applications and Synthetic Strategies
Based on the reactivity of analogous compounds, this compound could serve as a key building block in the synthesis of various heterocyclic compounds with potential therapeutic value. The amino and cyano groups offer versatile handles for a range of chemical transformations.
Hypothetical Synthetic Pathway for Kinase Inhibitor Scaffolds:
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols for Fluorophores Derived from 2-Amino-3,5,6-trifluoroterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photophysical properties, synthesis, and biological applications of fluorophores derived from 2-Amino-3,5,6-trifluoroterephthalonitrile and its close analogs. The protocols detailed below offer step-by-step guidance for the synthesis and utilization of these novel probes in cellular imaging.
Introduction
Fluorophores derived from substituted terephthalonitriles represent a promising class of environmentally sensitive dyes with applications in biological imaging. Their core structure, featuring electron-donating amino groups and electron-withdrawing nitrile groups on a benzene ring, gives rise to interesting photophysical properties, including solvatochromism and high quantum yields. By modifying the substituents on the aromatic ring, the emission characteristics can be finely tuned, making them valuable tools for probing cellular microenvironments. This document focuses on fluorophores conceptually derived from this compound, leveraging data from closely related aminoterephthalonitrile and aminodicyanopyrazine analogs due to the limited availability of specific data on the exact trifluoro-substituted compound.
Photophysical Properties
The photophysical characteristics of these fluorophores are highly dependent on the nature and substitution pattern of the amino groups and the surrounding solvent environment. The data presented below is for representative multi-substituted single benzene fluorophores derived from tetrafluoroterephthalonitrile, a close structural analog of this compound.
| Compound/Analog Name | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent |
| Di-substituted Amino-terephthalonitrile 1 | 440 | 578 | 138 | Not Reported | Not Specified |
| Di-substituted Amino-terephthalonitrile 2 | Not Reported | 440-578 | 60-110 | up to 0.87 | Not Specified |
| Lipophilic Single Benzene Fluorophore (SBF) | Not Reported | Not Reported | Not Reported | Not Reported | Not Specified |
| 2,5-Diamino-3,6-dicyanopyrazine Dyes | Not Reported | Not Reported | Not Reported | Not Reported | Not Specified |
Note: The data presented is based on studies of fluorophores derived from tetrafluoroterephthalonitrile and dicyanopyrazine, which are expected to exhibit similar photophysical behavior to those derived from this compound.
Experimental Protocols
Protocol 1: Synthesis of Multi-substituted Single Benzene Fluorophores
This protocol describes a general method for the synthesis of fluorophores through nucleophilic aromatic substitution (SNAr) on a polyfluorinated terephthalonitrile core.
Materials:
-
Tetrafluoroterephthalonitrile (or this compound)
-
Amine nucleophile (e.g., secondary or tertiary amines)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
-
Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the polyfluorinated terephthalonitrile starting material in the anhydrous solvent.
-
Addition of Reagents: Add the amine nucleophile (typically 2-4 equivalents) to the solution, followed by the base (2-4 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired fluorophore.
-
Characterization: Confirm the structure of the synthesized fluorophore using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Live-Cell Imaging
This protocol outlines the general procedure for using the synthesized fluorophores for imaging in live cells.
Materials:
-
Synthesized lipophilic fluorophore stock solution (e.g., 1-10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, MEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa, A549) cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope equipped with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells onto a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Loading: Prepare a working solution of the fluorophore in cell culture medium by diluting the stock solution to the final desired concentration (typically 1-10 µM).
-
Incubation: Remove the culture medium from the cells and replace it with the fluorophore-containing medium. Incubate the cells for a specific period (e.g., 15-60 minutes) at 37 °C in a CO2 incubator to allow for cellular uptake.
-
Washing (Optional): For probes with low background fluorescence, a washing step may not be necessary. If required, gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe.
-
Imaging: Mount the imaging dish on the fluorescence microscope. Excite the fluorophore with the appropriate wavelength and capture the emission using a suitable filter set. Acquire images at different time points to study dynamic cellular processes.
-
Image Analysis: Analyze the acquired images using appropriate software to quantify fluorescence intensity, localization, or other relevant parameters.
Visualizations
Caption: General workflow for the synthesis of fluorophores.
Caption: Workflow for in vitro live-cell imaging.
Disclaimer
The information provided in these application notes is intended for research purposes only. The experimental protocols are general guidelines and may require optimization for specific applications and cell types. Researchers should adhere to all applicable safety regulations when handling chemicals and conducting experiments. The photophysical data is based on analogs and may not be fully representative of fluorophores derived from this compound.
Application Notes and Protocols: 2-Amino-3,5,6-trifluoroterephthalonitrile Derivatives in Biological Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific biological activity data or detailed experimental protocols for 2-Amino-3,5,6-trifluoroterephthalonitrile and its derivatives. The following application notes and protocols are based on established methodologies for analogous fluorinated and aminonitrile compounds and are intended to serve as a comprehensive guide for the investigation of this specific class of molecules. The data presented in the tables are hypothetical and for illustrative purposes only.
Introduction
Derivatives of this compound represent a class of compounds with significant potential in biological research and drug discovery. The presence of a highly fluorinated benzene ring, coupled with amino and nitrile functionalities, suggests the likelihood of these molecules interacting with various biological targets. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The aminonitrile scaffold is a common feature in many biologically active molecules, including enzyme inhibitors. This document provides a framework for exploring the biological applications of this compound derivatives, with a focus on their potential as anticancer agents and enzyme inhibitors.
Potential Biological Applications
Based on the activities of structurally related compounds, derivatives of this compound are hypothesized to be valuable in the following areas:
-
Anticancer Research: Many fluorinated aromatic compounds and aminonitrile derivatives exhibit potent cytotoxic effects against a variety of cancer cell lines. These compounds may act through the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.
-
Enzyme Inhibition: The electron-withdrawing nature of the fluorine atoms and the nitrile groups can facilitate interactions with the active sites of various enzymes. Potential targets include, but are not limited to, kinases, proteases, and metabolic enzymes.
-
Chemical Biology Probes: The nitrile group can be a useful handle for further chemical modification, allowing for the development of fluorescent probes or affinity labels to study biological systems.
Data Presentation: Hypothetical Biological Activity
The following tables illustrate how quantitative data for novel this compound derivatives (hypothetically named ATTN-1 to ATTN-4) could be presented.
Table 1: In Vitro Cytotoxicity of ATTN Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) ± SD |
| ATTN-1 | A549 (Lung) | 1.5 ± 0.2 |
| MCF-7 (Breast) | 2.8 ± 0.4 | |
| HCT116 (Colon) | 0.9 ± 0.1 | |
| ATTN-2 | A549 (Lung) | 0.8 ± 0.1 |
| MCF-7 (Breast) | 1.2 ± 0.3 | |
| HCT116 (Colon) | 0.5 ± 0.05 | |
| ATTN-3 | A549 (Lung) | 5.2 ± 0.7 |
| MCF-7 (Breast) | 7.1 ± 0.9 | |
| HCT116 (Colon) | 4.5 ± 0.6 | |
| ATTN-4 | A549 (Lung) | > 50 |
| MCF-7 (Breast) | > 50 | |
| HCT116 (Colon) | > 50 | |
| Doxorubicin | A549 (Lung) | 0.1 ± 0.02 |
| MCF-7 (Breast) | 0.08 ± 0.01 | |
| HCT116 (Colon) | 0.12 ± 0.03 |
Table 2: Kinase Inhibitory Activity of ATTN Derivatives
| Compound | Kinase Target | IC50 (nM) ± SD |
| ATTN-1 | EGFR | 150 ± 12 |
| VEGFR2 | 250 ± 20 | |
| ATTN-2 | EGFR | 50 ± 5 |
| VEGFR2 | 80 ± 9 | |
| ATTN-3 | EGFR | > 1000 |
| VEGFR2 | > 1000 | |
| Staurosporine | EGFR | 5 ± 0.5 |
| (Control) | VEGFR2 | 8 ± 0.7 |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to evaluate the biological activity of this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method to assess the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare solutions of the test compounds, kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations.
-
Reaction Setup: In a white assay plate, add the test compound solution.
-
Kinase Addition: Add the kinase solution to the wells containing the test compound and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism where an ATTN derivative inhibits the EGFR signaling pathway, a common target in cancer therapy.
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Polyfluorinated Benzonitriles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize nucleophilic aromatic substitution (SNAr) reactions on polyfluorinated benzonitriles.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction on a polyfluorinated benzonitrile not proceeding or giving a low yield?
A1: Low conversion in SNAr reactions can be attributed to several factors:
-
Insufficient Activation: The aromatic ring must be sufficiently activated by the electron-withdrawing cyano group and multiple fluorine atoms. For less reactive nucleophiles, the substrate may not be electrophilic enough.
-
Poor Nucleophile: The chosen nucleophile may not be strong enough to initiate the attack on the electron-deficient ring.
-
Inappropriate Solvent: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents are generally preferred as they solvate the cation of the base and leave the nucleophile more reactive.[1]
-
Incorrect Base: The base might not be strong enough to deprotonate the nucleophile (if required) or may be sterically hindered.
-
Low Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[2]
-
Presence of Water: Moisture can protonate the nucleophile or the anionic intermediate, hindering the reaction. Ensure all reagents and solvents are anhydrous.[2]
Q2: I am observing multiple products in my reaction. What are the common side reactions and how can I minimize them?
A2: Common side reactions include:
-
Di- or Multi-substitution: Polyfluorinated benzonitriles have multiple sites for substitution. To favor mono-substitution, use a 1:1 stoichiometry of the nucleophile to the substrate or even a slight excess of the benzonitrile. Lowering the reaction temperature can also increase selectivity.
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile, especially in the presence of a strong base. It is advisable to use non-reactive, polar aprotic solvents like DMF, DMSO, or acetonitrile.[1]
-
Hydrolysis of the Nitrile Group: Under harsh basic or acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or amide. Use milder bases and control the reaction temperature and time to avoid this.
Q3: Which fluorine atom is preferentially substituted on a polyfluorinated benzonitrile?
A3: The substitution pattern is governed by the stability of the intermediate Meisenheimer complex. The negative charge in this intermediate is stabilized by the electron-withdrawing groups. In polyfluorinated benzonitriles, the fluorine atom para to the cyano group is typically the most reactive and is substituted first. This is because the negative charge can be delocalized onto the nitrogen of the cyano group through resonance, providing significant stabilization.[3][4] The ortho positions are also activated, but often to a lesser extent due to steric hindrance.
Q4: What is the role of the base in SNAr reactions?
A4: The base has two primary roles:
-
To deprotonate the nucleophile: For nucleophiles like thiols, alcohols, or secondary amines, a base is required to generate the more nucleophilic thiolate, alkoxide, or amide anion.
-
To act as a scavenger: The reaction generates hydrogen fluoride (HF) as a byproduct. The base neutralizes the HF, preventing it from protonating the nucleophile or the product.
Commonly used bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and triethylamine (Et₃N).[3][5] For weakly acidic nucleophiles, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.[5]
Q5: How can I effectively monitor the progress of my SNAr reaction?
A5: Thin Layer Chromatography (TLC) is the most common and convenient method. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Reaction temperature is too low.2. Insufficiently reactive nucleophile.3. Inappropriate solvent.4. Base is not strong enough.5. Reagents or solvent are not anhydrous. | 1. Increase the reaction temperature. Consider using microwave irradiation for faster reaction times.[6]2. Use a stronger nucleophile or pre-form the anionic nucleophile with a strong base (e.g., NaH).3. Switch to a polar aprotic solvent such as DMSO, DMF, or NMP.[1]4. Use a stronger base (e.g., switch from K₂CO₃ to NaH or t-BuOK).5. Use anhydrous solvents and dry all reagents thoroughly before use. |
| Formation of multiple products (poor selectivity) | 1. Di- or multi-substitution.2. Isomeric products due to substitution at different positions. | 1. Use a 1:1 stoichiometry of nucleophile to substrate. Slowly add the nucleophile to the reaction mixture. Lower the reaction temperature.2. The para position is generally the most reactive. To enhance selectivity, consider milder conditions (lower temperature, weaker base). |
| Product decomposition | 1. Reaction temperature is too high.2. Reaction time is too long.3. Harsh basic conditions leading to nitrile hydrolysis. | 1. Lower the reaction temperature and monitor the reaction closely.2. Stop the reaction as soon as the starting material is consumed (monitor by TLC/GC).3. Use a milder base (e.g., K₂CO₃ instead of NaH) and avoid excessive heating. |
| Difficult product purification | 1. Residual high-boiling solvent (e.g., DMSO, DMF).2. Unreacted starting materials and byproducts. | 1. During workup, wash the organic layer multiple times with water or brine to remove DMF/DMSO. If the product is stable, consider azeotropic removal of the solvent with toluene under reduced pressure.2. Optimize the reaction to go to completion. Use column chromatography with an appropriate solvent system for purification. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical reaction conditions for the SNAr of polyfluorinated benzonitriles with various nucleophiles.
Table 1: SNAr of Pentafluorobenzonitrile with Thiophenol
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | rt | 2 | 95 |
| 2 | K₂CO₃ | DMF | 50 | 5 | 89 |
| 3 | Et₃N | MeCN | 60 | 3 | 85 |
| 4 | K₃PO₄ | MeCN | 60 | 2 | 92 |
Data adapted from representative SNAr procedures.[3][5]
Table 2: SNAr of Pentafluorobenzonitrile with Morpholine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 4 | 92 |
| 2 | Et₃N | DMSO | 100 | 3 | 90 |
| 3 | K₃PO₄ | MeCN | 80 | 5 | 88 |
| 4 | None | Neat | 120 | 6 | 75 |
Data adapted from representative SNAr procedures.[5]
Table 3: SNAr of Pentafluorobenzonitrile with Phenol
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | t-BuOK | DMF | 80 | 6 | 82 |
| 2 | NaH | THF | 60 | 8 | 78 |
| 3 | K₂CO₃ | DMSO | 100 | 12 | 75 |
| 4 | Cs₂CO₃ | MeCN | 80 | 8 | 85 |
Data adapted from representative SNAr procedures.[5]
Experimental Protocols
Protocol 1: General Procedure for the Reaction of Polyfluorinated Benzonitriles with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of N-substituted aminopolyfluorobenzonitriles.
Materials:
-
Polyfluorinated benzonitrile (e.g., pentafluorobenzonitrile) (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, MeCN)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the polyfluorinated benzonitrile (1.0 eq) and the anhydrous solvent.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (2.0 eq).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Reaction of Polyfluorinated Benzonitriles with Thiol Nucleophiles
This protocol describes a general procedure for the synthesis of thioether-substituted polyfluorobenzonitriles.
Materials:
-
Polyfluorinated benzonitrile (e.g., pentafluorobenzonitrile) (1.0 eq)
-
Thiol nucleophile (e.g., thiophenol) (1.1 eq)
-
Base (e.g., NaH, K₂CO₃) (1.2 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 eq) in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of the polyfluorinated benzonitrile (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature or heat as required, and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Visualizations
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A general troubleshooting workflow for SNAr reactions.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-3,5,6-trifluoroterephthalonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Amino-3,5,6-trifluoroterephthalonitrile. The following information is intended to serve as a guide and may require optimization for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for solid organic compounds like this compound are recrystallization, column chromatography, and sublimation.[1] The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, side reactions, or decomposition. Potential impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Regioisomers formed during the synthesis.[2]
-
Byproducts: Compounds resulting from side reactions, such as hydrolysis of the nitrile groups to carboxylic acids.[3]
-
Catalyst residues: If a metal catalyst (e.g., palladium) was used in the synthesis, traces may remain.[2]
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and separate closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To identify the structure of the desired compound and detect any impurities. ¹⁹F NMR is particularly sensitive for fluorinated compounds.[4][5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
Purification Protocols and Troubleshooting
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[3]
Experimental Protocol: Single Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Test small amounts of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water or hexanes) to find a suitable one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot solvent required to fully dissolve it.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask. This prevents premature crystallization in the funnel.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Subsequently, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent. |
| No crystals form | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. If crystals still do not form, try a different solvent or solvent system. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| Low recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used for dissolution. Perform a second crystallization on the mother liquor to recover more product.[3] |
| Poor purity | The cooling was too rapid, trapping impurities within the crystals. Impurities have similar solubility to the product. | Allow the solution to cool more slowly.[3] If co-crystallization is an issue, a different purification method like column chromatography may be necessary. |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent).[6]
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase and Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable eluent system. The ideal system will give the desired compound an Rf value of approximately 0.3-0.4 and good separation from impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[6] Gently tap the column to ensure even packing and run eluent through until the silica bed is stable. Do not let the solvent level drop below the top of the silica.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For compounds with poor solubility in the eluent, dry loading is recommended.[7] To do this, dissolve the sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[7]
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with compressed air or a pump) to push the solvent through. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation | Inappropriate eluent system; column overloading. | Optimize the eluent system using TLC. Try a different solvent system to alter selectivity.[7] Reduce the amount of sample loaded onto the column. |
| Cracked or channeled column | Improper column packing. | Repack the column carefully, ensuring a homogenous slurry and gentle settling. |
| Compound won't elute | The eluent is not polar enough. The compound is irreversibly adsorbed to the stationary phase. | Gradually increase the polarity of the eluent. If the compound is highly polar, consider using a different stationary phase like alumina or a reversed-phase column.[7] |
| Co-elution of impurities | Impurities have very similar polarity to the target compound. | Optimize selectivity by changing the stationary phase (e.g., from silica to a fluorinated phase) or the mobile phase organic modifier (e.g., switching from acetonitrile to methanol in reversed-phase).[7] |
Sublimation
Sublimation is a purification method for volatile solids where the substance transitions directly from a solid to a gas phase and then back to a solid, leaving non-volatile impurities behind.[8][9] This technique can yield very high-purity products.[1]
Experimental Protocol: Vacuum Sublimation
-
Apparatus Setup: Place the crude this compound in the bottom of a sublimation apparatus.
-
Assembly: Insert the cold finger and ensure all joints are properly sealed.
-
Vacuum Application: Connect the apparatus to a vacuum pump and evacuate the system. A high vacuum is often necessary to lower the sublimation temperature.[8]
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough for the compound to sublime but below its melting point.
-
Cooling: Circulate a coolant (e.g., cold water) through the cold finger.
-
Deposition: The gaseous compound will deposit as pure crystals on the cold surface of the finger.[8]
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Carefully remove the cold finger and scrape off the purified crystals.
Troubleshooting Sublimation
| Problem | Possible Cause | Solution |
| No sublimation occurs | The temperature is too low, or the vacuum is not sufficient. | Gradually increase the temperature, but do not exceed the melting point. Ensure the vacuum system is leak-free and the pump is adequate. |
| Compound melts | The heating rate is too fast, or the temperature is too high. | Reduce the heating temperature and ensure it is below the compound's melting point at the operating pressure. |
| Low yield | The sublimation was not run for a sufficient amount of time. The compound has a low vapor pressure. | Increase the duration of the sublimation. This method may not be suitable for compounds with very low vapor pressure. |
Data Summary
Table 1: Recrystallization Solvent Screening
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling | Notes |
| e.g., Ethanol | e.g., Sparingly soluble | e.g., Fully soluble | e.g., Good | e.g., Forms fine needles |
| e.g., Toluene | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Hexanes/EtOAc (1:1) |
Table 2: TLC Eluent System for Column Chromatography
| Eluent System (v/v) | Rf of Product | Rf of Impurity 1 | Rf of Impurity 2 | Separation (ΔRf) |
| e.g., Hexanes/EtOAc (4:1) | e.g., 0.35 | e.g., 0.50 | e.g., 0.10 | e.g., Good |
| e.g., Hexanes/EtOAc (2:1) | ||||
| e.g., Toluene/EtOAc (9:1) |
Visualized Workflows
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting poor purity results.
References
- 1. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. innovation.world [innovation.world]
- 9. youtube.com [youtube.com]
Technical Support Center: 2-Amino-3,5,6-trifluoroterephthalonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2-Amino-3,5,6-trifluoroterephthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, 2,3,5,6-tetrafluoroterephthalonitrile is treated with ammonia (NH₃), which acts as a nucleophile, displacing one of the fluorine atoms on the aromatic ring. The reaction is facilitated by the presence of the electron-withdrawing nitrile groups, which activate the ring towards nucleophilic attack.[1][2]
Q2: What are the most common byproducts I should expect in this synthesis?
The most common byproducts can be categorized as follows:
-
Over-amination Products: Further substitution of fluorine atoms by ammonia can lead to the formation of diamino-, triamino-, and tetraamino-difluoroterephthalonitrile isomers.
-
Hydrolysis Products: If water is present during the reaction or work-up, the nitrile groups can be partially or fully hydrolyzed to form amides or carboxylic acids.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of residual 2,3,5,6-tetrafluoroterephthalonitrile.
-
Starting Material Impurities: Impurities in the starting 2,3,5,6-tetrafluoroterephthalonitrile, such as incompletely fluorinated precursors, can lead to corresponding aminated byproducts.
Q3: Can hydrolysis of the nitrile groups occur under the reaction conditions?
Yes, hydrolysis of the nitrile groups is a potential side reaction, especially if the reaction is carried out in an aqueous or protic solvent, or if the work-up involves acidic or basic aqueous solutions.[3][4][5] This can lead to the formation of 2-amino-3,5,6-trifluoroterephthalamide or 2-amino-3,5,6-trifluoroterephthalic acid.
Q4: How can I minimize the formation of over-amination byproducts?
To minimize over-amination, it is crucial to control the stoichiometry of the reactants. Using a limited amount of ammonia or a controlled addition rate can favor the mono-substitution product. Reaction temperature and time also play a significant role; lower temperatures and shorter reaction times generally reduce the extent of multiple substitutions.
Troubleshooting Guide
This guide provides systematic steps to identify and resolve issues related to byproduct formation during your synthesis.
| Observed Issue | Potential Cause | Suggested Action |
| Low yield of the desired product with significant amounts of unreacted starting material. | Incomplete reaction. | Increase reaction time or temperature. Ensure proper mixing. Check the quality and concentration of the ammonia source. |
| Presence of a byproduct with a higher molecular weight than the product. | Over-amination (di- or tri-substituted products). | Reduce the molar equivalent of ammonia. Lower the reaction temperature. Monitor the reaction progress closely using techniques like TLC or HPLC to stop it at the optimal time. |
| Detection of byproducts with carboxylic acid or amide functionalities. | Hydrolysis of nitrile groups. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. If an aqueous work-up is necessary, use neutral pH conditions and perform it at a low temperature. |
| Identification of chlorinated or other halogenated byproducts. | Impurities in the starting 2,3,5,6-tetrafluoroterephthalonitrile. | Analyze the purity of the starting material before use. If significant impurities are present, purify the starting material by recrystallization or chromatography. |
Table 1: Summary of Potential Byproducts and their Characteristics
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Identification Method |
| 2,3,5,6-Tetrafluoroterephthalonitrile (Starting Material) | C₈F₄N₂ | 200.09 | GC-MS, HPLC, ¹⁹F NMR |
| 2,5-Diamino-3,6-difluoroterephthalonitrile | C₈H₄F₂N₄ | 194.15 | LC-MS, HPLC, ¹H NMR, ¹⁹F NMR |
| 2-Amino-3,5,6-trifluoroterephthalamide | C₈H₄F₃N₃O | 219.14 | LC-MS, IR (amide C=O stretch) |
| 2-Amino-3,5,6-trifluoroterephthalic acid | C₈H₄F₃NO₄ | 239.12 | LC-MS, IR (acid O-H and C=O stretch) |
Experimental Protocols
Protocol 1: General Procedure for Identification of Byproducts by HPLC
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the crude reaction mixture and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended. A typical gradient could be: 0-2 min, 10% B; 2-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm. For more definitive identification, use an HPLC system coupled with a mass spectrometer (LC-MS).
-
Analysis: Compare the retention times and mass spectra of the peaks in the crude sample with those of the pure starting material and the desired product.
Visualizations
Caption: Synthesis pathway and potential side reactions.
Caption: Troubleshooting workflow for byproduct identification.
References
Technical Support Center: Synthesis of 2-Amino-3,5,6-trifluoroterephthalonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the synthesis of 2-Amino-3,5,6-trifluoroterephthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most prevalent and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting the starting material, 2,3,5,6-Tetrafluoroterephthalonitrile, with ammonia. The highly electron-withdrawing fluorine atoms on the aromatic ring facilitate the attack by the ammonia nucleophile, leading to the substitution of one fluorine atom.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Both the starting material, 2,3,5,6-Tetrafluoroterephthalonitrile, and the product, this compound, should be handled with care. 2,3,5,6-Tetrafluoroterephthalonitrile is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] The product is also classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[3] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction with ammonia, especially when using liquid ammonia or ammonia in a sealed vessel, requires careful handling due to high pressure and the corrosive nature of ammonia.
Q3: What analytical techniques are recommended for characterizing the final product?
A3: Standard analytical techniques for characterizing this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR to identify the amino protons and any residual solvent. 19F NMR is crucial to confirm the substitution pattern by observing the signals of the remaining fluorine atoms. 13C NMR can provide further structural confirmation.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amino group and the C≡N stretch of the nitrile groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the synthesized compound. The reported melting point is in the range of 138-140 °C.[3]
Troubleshooting Guide
This guide addresses potential issues that may arise during the synthesis of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction. 2. Insufficient concentration of ammonia. 3. Reaction temperature is too low. 4. Degradation of starting material or product. | 1. Increase the reaction time. 2. Use a higher concentration of aqueous ammonia or switch to liquid ammonia in a sealed reactor for higher effective concentration. 3. Gradually increase the reaction temperature, monitoring for side product formation. A plausible starting point based on analogous reactions is around 120°C. 4. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected. |
| Formation of Side Products | 1. Disubstitution: Reaction of a second molecule of ammonia at another fluorine position. 2. Hydrolysis of nitrile groups to amides or carboxylic acids if water is present at high temperatures. | 1. Use a stoichiometric amount or a slight excess of ammonia to favor monosubstitution. Monitor the reaction progress closely using TLC or GC-MS to stop the reaction once the desired product is maximized. 2. Use anhydrous solvents and reagents to minimize hydrolysis. If aqueous ammonia is used, be mindful of the potential for this side reaction, especially at elevated temperatures. |
| Difficult Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Presence of unreacted starting material and side products with similar polarities. | 1. After the reaction, try to precipitate the product by adding a non-polar solvent or by acidifying the mixture to protonate the amino group, which might alter its solubility. 2. Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) for purification. Recrystallization from an appropriate solvent can also be effective for purification. |
Data Presentation
Table 1: Physical and Chemical Properties
| Property | 2,3,5,6-Tetrafluoroterephthalonitrile (Starting Material) | This compound (Product) |
| CAS Number | 1835-49-0 | 133622-66-9 |
| Molecular Formula | C8F4N2 | C8H2F3N3 |
| Molecular Weight | 200.09 g/mol [2] | 197.12 g/mol |
| Melting Point | 197-199 °C[2][4] | 138-140 °C[3] |
| Boiling Point | 243.3 ± 40.0 °C (Predicted)[4] | 343.2 ± 42.0 °C (Predicted)[3] |
| Appearance | White to light yellow solid | Solid |
| Solubility | Soluble in hot methanol[4] | Data not readily available |
Table 2: Safety Information
| Compound | GHS Hazard Statements | GHS Precautionary Statements |
| 2,3,5,6-Tetrafluoroterephthalonitrile | H301: Toxic if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| This compound | H302: Harmful if swallowed H312: Harmful in contact with skin H315: Causes skin irritation H319: Causes serious eye irritation H332: Harmful if inhaled H335: May cause respiratory irritation[3] | P264: Wash ... thoroughly after handling P270: Do not eat, drink or smoke when using this product P280: Wear protective gloves/protective clothing/eye protection/face protection P301+P317: IF SWALLOWED: Get medical help P302+P352: IF ON SKIN: Wash with plenty of water P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Experimental Protocols
Plausible Synthetic Protocol for this compound
This protocol is based on a general understanding of nucleophilic aromatic substitution on polyfluorinated aromatic compounds and analogous reactions reported in the literature. Optimization of reaction time, temperature, and stoichiometry may be required to maximize the yield.
Materials:
-
2,3,5,6-Tetrafluoroterephthalonitrile
-
Ammonia (aqueous solution, e.g., 28-30%, or liquid ammonia)
-
Ethanol (or another suitable polar aprotic solvent like DMF or DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 2,3,5,6-Tetrafluoroterephthalonitrile (1 equivalent) in ethanol.
-
Addition of Ammonia: Cool the solution and add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) or carefully condense liquid ammonia into the vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to a temperature between 100-120°C with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC-MS. The reaction time can range from 8 to 24 hours.
-
Work-up: After the reaction is complete (as determined by the consumption of the starting material), cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Extraction: Transfer the reaction mixture to a separatory funnel and add ethyl acetate and water. Shake well and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford pure this compound.
Visualizations
References
Managing solubility issues of 2-Amino-3,5,6-trifluoroterephthalonitrile in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing solubility issues of 2-Amino-3,5,6-trifluoroterephthalonitrile in chemical reactions. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a fluorinated aromatic compound. Generally, fluorination can increase a molecule's lipophilicity.[1][2] The presence of polar functional groups, such as the amino and nitrile groups, suggests that it will be most soluble in polar aprotic solvents. It is expected to have low solubility in non-polar hydrocarbon solvents and very limited solubility in water.
Q2: Which solvents are recommended for reactions involving this compound?
A2: For reactions such as nucleophilic aromatic substitution (SNAr), polar aprotic solvents are highly recommended as they can effectively dissolve the reactants and facilitate the reaction.[3] Commonly used solvents for similar fluorinated compounds include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Acetone
For a greener alternative, Polyethylene Glycol (PEG), particularly PEG-400, has been shown to be an effective solvent for SNAr reactions.[3]
Q3: I am observing incomplete dissolution of this compound in my chosen solvent. What can I do?
A3: If you are facing solubility issues, consider the following strategies:
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Solvent Screening: Test the solubility in a range of recommended polar aprotic solvents to find the most suitable one for your specific reaction conditions.
-
Heating: Gently heating the mixture can significantly increase the solubility of many organic compounds. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
-
Sonication: Using an ultrasonic bath can help to break down solid agglomerates and enhance dissolution.[3]
-
Co-solvent System: The gradual addition of a miscible co-solvent can increase the overall solvating power of your solvent system.[3]
-
Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.[3]
Troubleshooting Guide: Solubility Issues in Reactions
This guide provides a structured approach to troubleshooting common problems related to the solubility of this compound during a chemical reaction, particularly in the context of a nucleophilic aromatic substitution (SNAr) reaction.
Diagram: Troubleshooting Workflow for Solubility Issues
References
Technical Support Center: Synthesis of 2-Amino-3,5,6-trifluoroterephthalonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5,6-trifluoroterephthalonitrile. The focus is on maintaining the critical anhydrous conditions required for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction on a highly fluorinated precursor, such as 2,3,5,6-Tetrafluoroterephthalonitrile. In this reaction, an amine source acts as the nucleophile. The fluoride salts used as reagents and the fluoride ions present are highly sensitive to moisture. Water can hydrate the fluoride ions, reducing their nucleophilicity and hindering their ability to participate in the reaction. In some cases, the presence of water can completely inhibit the fluorination/amination reaction.[1]
Q2: What are the most common sources of moisture in the reaction setup?
A2: Moisture can be introduced from several sources:
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Solvents: Using solvents that have not been properly dried.
-
Reagents: Hygroscopic reagents that have absorbed moisture from the atmosphere.
-
Glassware: Improperly dried glassware.
-
Atmosphere: Exposure of the reaction to ambient air, especially on humid days.
Q3: What are the signs of a failed reaction due to moisture contamination?
A3: Indicators of a failed or low-yielding reaction due to moisture include:
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Low to no product formation: The most obvious sign is the absence or very low yield of the desired this compound.
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Recovery of starting material: A significant amount of unreacted 2,3,5,6-Tetrafluoroterephthalonitrile is recovered after the reaction.
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Formation of side products: The presence of water can lead to hydrolysis of the nitrile groups or other side reactions.
Q4: Which drying agents are recommended for the solvents used in this synthesis?
A4: For common solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), molecular sieves (3Å or 4Å) are highly effective. It is recommended to dry the solvent over activated molecular sieves for at least 24 hours before use.
Q5: How can I ensure my reagents are sufficiently anhydrous?
A5: For hygroscopic solid reagents, such as fluoride salts, it is best to dry them in a vacuum oven before use. Alternatively, purchasing anhydrous grade reagents and storing them in a desiccator or glovebox is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Presence of moisture in the reaction. | 1. Ensure all glassware is oven-dried immediately before use. 2. Use freshly dried solvents. 3. Dry all solid reagents under vacuum. 4. Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low reactivity of the amine nucleophile. | 1. Consider using a stronger, non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity. 2. Increase the reaction temperature, but monitor for potential side reactions. | |
| Formation of Multiple Products | Non-selective substitution of fluorine atoms. | 1. Carefully control the stoichiometry of the amine nucleophile. Use of a slight excess is common, but a large excess can lead to di- or tri-substituted products. 2. Lower the reaction temperature to improve selectivity. |
| Side reactions due to residual moisture. | As with low yield, rigorously exclude water from the reaction system. | |
| Difficulty in Product Purification | Unreacted starting material co-eluting with the product. | 1. Optimize the reaction conditions to drive the reaction to completion. 2. Employ a different chromatography system (e.g., different solvent gradient or stationary phase) for better separation. |
| Presence of polar impurities. | A mild aqueous workup can sometimes remove polar impurities, but care must be taken to avoid hydrolysis of the product. |
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound from 2,3,5,6-Tetrafluoroterephthalonitrile under anhydrous conditions.
Materials:
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2,3,5,6-Tetrafluoroterephthalonitrile
-
Anhydrous ammonia (gas) or a solution in an anhydrous solvent (e.g., dioxane)
-
Anhydrous Dimethylformamide (DMF)
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Anhydrous Potassium Carbonate (K₂CO₃) (optional, as a base)
-
Inert gas (Nitrogen or Argon)
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Standard, oven-dried glassware with ground glass joints
Procedure:
-
Preparation of Glassware and Reagents:
-
All glassware (reaction flask, condenser, dropping funnel, etc.) must be thoroughly cleaned and oven-dried at >120°C for at least 4 hours.
-
Allow glassware to cool to room temperature under a stream of inert gas or in a desiccator.
-
Anhydrous DMF should be obtained from a freshly opened bottle or dried over activated molecular sieves for at least 24 hours.
-
If using solid ammonia source, ensure it is of anhydrous grade.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
To the reaction flask, add 2,3,5,6-Tetrafluoroterephthalonitrile (1 equivalent).
-
Add anhydrous DMF via a syringe or cannula.
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If using a solid base like K₂CO₃, add it to the flask at this stage.
-
-
Introduction of Ammonia:
-
Cool the reaction mixture to the desired temperature (e.g., 0°C or room temperature) using an appropriate bath.
-
Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an anhydrous solvent dropwise over a period of 30-60 minutes.
-
The molar equivalence of ammonia should be carefully controlled (typically 1.0-1.2 equivalents).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
The reaction time will vary depending on the temperature and the specific reagents used.
-
-
Workup and Purification:
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Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
-
Visualizations
References
Technical Support Center: Scalable Synthesis of 2-Amino-3,5,6-trifluoroterephthalonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-Amino-3,5,6-trifluoroterephthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary scalable method for synthesizing this compound?
A1: The most common and scalable method is the selective nucleophilic aromatic substitution (SNAr) of one fluorine atom on 2,3,5,6-Tetrafluoroterephthalonitrile (TFTN) using ammonia. This reaction is typically performed using anhydrous liquid ammonia, which serves as both the nucleophile and the solvent, allowing for a high-purity product with minimized side reactions.[1]
Q2: What is the starting material for this synthesis and where can it be obtained?
A2: The key starting material is 2,3,5,6-Tetrafluoroterephthalonitrile (CAS No. 1835-49-0). It is a commercially available solid.
Q3: What are the most critical parameters to control during the synthesis?
A3: Temperature control is the most critical parameter to ensure the selective synthesis of the mono-amino product. The first amination occurs at a significantly lower temperature than subsequent aminations.[1] Maintaining the recommended temperature range is crucial to prevent the formation of di- and tri-substituted byproducts. Other important parameters include the exclusion of water and the use of an inert atmosphere.
Q4: What are the potential side reactions and impurities?
A4: The primary side reaction is over-amination, leading to the formation of 2,5-diamino-3,6-difluoroterephthalonitrile. This occurs if the reaction temperature is too high or the reaction time is excessively long.[1] Other potential impurities can arise from residual starting material or hydrolysis of the nitrile groups if water is present.
Q5: What are the recommended safety precautions for this synthesis?
A5: Anhydrous or liquid ammonia is hazardous and must be handled in a well-ventilated fume hood or a dedicated high-pressure reactor system.[1] Appropriate personal protective equipment (PPE), including cryogenic gloves, safety goggles, and a lab coat, is mandatory. The starting material, TFTN, is toxic if swallowed and causes skin and eye irritation.[2] Ensure all operations are conducted under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Scalable Synthesis of this compound via Selective Ammonolysis
This protocol is based on the principle of selective aminodefluorination of polyhalogenated benzonitriles using anhydrous ammonia.[1]
Materials and Equipment:
-
2,3,5,6-Tetrafluoroterephthalonitrile (TFTN)
-
Anhydrous ammonia
-
Pressurized reaction vessel (autoclave) equipped with temperature control, pressure gauge, and stirrer
-
Inert gas supply (Nitrogen or Argon)
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Solvents for purification (e.g., Toluene)
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and has been purged with an inert gas to remove air and moisture.
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Charging the Reactor: Charge the autoclave with 2,3,5,6-Tetrafluoroterephthalonitrile.
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Introduction of Ammonia: Cool the reactor to a low temperature (e.g., -78 °C using a dry ice/acetone bath) and condense anhydrous ammonia into the vessel. The ammonia acts as both the reactant and the solvent.
-
Reaction:
-
Seal the reactor and slowly warm the mixture to a temperature between -33 °C and 5 °C.[1]
-
Maintain the reaction within this temperature range with vigorous stirring. The reaction progress should be monitored by a suitable analytical method (e.g., GC-MS or HPLC) if possible.
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The reaction time will depend on the scale and specific conditions, but a duration of several hours is typical. An analogous ammonolysis reaction suggests a reaction time of around 8 hours.[3]
-
-
Work-up:
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After the reaction is complete, cool the reactor and carefully vent the excess ammonia in a safe manner.
-
Allow the reactor to warm to room temperature, ensuring all ammonia has evaporated.
-
The crude product remains in the reactor.
-
-
Purification:
-
Dissolve the crude product in a suitable organic solvent. Toluene is an effective solvent for refining analogous amino-benzonitrile compounds.[3]
-
The product can be purified by recrystallization from the chosen solvent to yield high-purity this compound.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
| Parameter | Starting Material: 2,3,5,6-Tetrafluoroterephthalonitrile | Product: this compound |
| CAS Number | 1835-49-0 | 133622-66-9 |
| Molecular Formula | C₈F₄N₂ | C₈H₂F₃N₃ |
| Molecular Weight | 200.09 g/mol | 197.11 g/mol |
| Appearance | Solid | - |
| Melting Point | 197-199 °C | - |
| Reaction Parameter | Recommended Value / Condition |
| Reactant | Anhydrous Ammonia |
| Solvent | Anhydrous Ammonia |
| Temperature | -33 °C to 5 °C[1] |
| Pressure | Autogenous |
| Atmosphere | Inert (Nitrogen or Argon) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Reaction time is too short or the temperature is too low. | Monitor the reaction using an appropriate analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time. Ensure the temperature is maintained within the recommended range of -33 °C to 5 °C.[1] |
| Moisture in the Reactor: Water can react with ammonia and potentially lead to side reactions or inhibit the desired reaction. | Ensure all glassware and the reactor are thoroughly dried before use. Use anhydrous grade ammonia. | |
| Formation of Di-amino Byproduct | High Reaction Temperature: The second amination reaction is activated at higher temperatures (typically 60-100 °C higher than the first).[1] | Strictly maintain the reaction temperature below 5 °C. Implement a reliable cooling system for the reactor. |
| Prolonged Reaction Time: Leaving the reaction for an extended period, even at the correct temperature, may lead to slow formation of the di-amino product. | Optimize the reaction time by monitoring the consumption of the starting material. Quench the reaction once the desired conversion is achieved. | |
| Difficult Product Isolation | Product Solubility: The product may have limited solubility in the chosen purification solvent. | Screen various solvents for recrystallization. Toluene has been shown to be effective for similar compounds.[3] Consider column chromatography for purification if recrystallization is ineffective. |
| Inconsistent Results at Scale-Up | Poor Heat Transfer: In larger reactors, localized "hot spots" can occur due to exothermic reactions, leading to the formation of byproducts. | Ensure the reactor has efficient stirring and a robust temperature control system to maintain a uniform temperature throughout the reaction mass. |
| Inefficient Ammonia Addition: Inconsistent addition of ammonia can affect reaction kinetics. | Use a calibrated system for condensing or adding liquid ammonia to ensure reproducibility. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for byproduct formation during synthesis.
References
- 1. Selective one-pot synthesis of aminopolyhalobenzonitriles from polyhalobenzotrichlorides in anhydrous ammonia | Sciact - cris system [sciact.nioch.nsc.ru]
- 2. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Technical Support Center: Characterization of Impurities in 2-Amino-3,5,6-trifluoroterephthalonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and characterizing impurities in 2-Amino-3,5,6-trifluoroterephthalonitrile. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities can originate from unreacted starting materials, side-products from the reaction, or degradation. The synthesis typically involves the nucleophilic substitution of one fluorine atom on 2,3,5,6-tetrafluoroterephthalonitrile with an amino group. Potential impurities include:
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Starting Material: Residual 2,3,5,6-tetrafluoroterephthalonitrile.[1]
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Over-reaction Products: Diamino-difluoroterephthalonitrile, where a second fluorine atom is displaced by an amino group.
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Hydrolysis Products: The nitrile groups (-CN) can undergo partial or full hydrolysis to form amide (-CONH₂) or carboxylic acid (-COOH) functionalities, particularly if exposed to acidic or basic conditions during workup.
-
Residual Solvents: Common synthesis solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, or alcohols may be present.[2]
Q2: My purified sample of this compound is discolored (e.g., yellow or tan). What is the likely cause?
A2: Discoloration in amino-substituted aromatic compounds is often caused by the formation of minor oxidized impurities or charge-transfer complexes.[3] The presence of an amino group can make the aromatic ring susceptible to air and light-induced oxidation over time. For optimal stability and color, ensure the product is thoroughly dried and stored properly.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation and discoloration, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[3] Using an amber glass vial can provide additional protection from light.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
HPLC Analysis Issues
Q: I am observing an unexpected peak in my HPLC chromatogram. How can I identify it?
A: An unexpected peak could be a synthesis-related impurity, a degradation product, or a contaminant.
-
Check for Obvious Sources: Ensure the mobile phase, solvent for sample preparation, and vials are clean. Run a blank gradient (injecting only the sample solvent) to rule out system contamination.
-
Hypothesize Impurity Identity: Based on the synthetic route, consider the likely impurities listed in FAQ Q1. The starting material (more non-polar) would likely have a longer retention time in reverse-phase HPLC, while hydrolysis products (more polar) would elute earlier.
-
Use Mass Spectrometry (LC-MS): If your HPLC is connected to a mass spectrometer, determine the mass-to-charge ratio (m/z) of the unknown peak. This is the most direct way to identify potential structures.
-
Spike the Sample: If you have a standard of a suspected impurity (like the starting material), add a small amount to your sample and re-inject. An increase in the peak area of the unknown peak confirms its identity.
Q: My chromatographic peaks are tailing or showing poor shape. What can I do to improve them?
A: Peak tailing for amino compounds on standard silica-based C18 columns is common due to the interaction of the basic amino group with acidic silanol groups on the stationary phase.[3]
-
Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (0.1%) or use a buffer (e.g., ammonium formate) to improve peak shape.
-
Low-Acidity Column: Use a column with end-capping or a base-deactivated stationary phase designed for analyzing basic compounds.
-
Sample Overload: Injecting too concentrated a sample can cause peak fronting or tailing. Try diluting your sample.
NMR Analysis Issues
Q: I am seeing unexpected signals in my ¹H or ¹⁹F NMR spectrum. How do I interpret them?
A: Unexpected signals can provide valuable structural information about impurities.
-
Residual Solvents: Check the chemical shifts against a standard table of common NMR solvents. For example, residual DMSO appears around 2.50 ppm in ¹H NMR.
-
Starting Material: The presence of unreacted 2,3,5,6-tetrafluoroterephthalonitrile would be most evident in the ¹⁹F NMR spectrum, showing a characteristic singlet.
-
Hydrolysis Products: The formation of an amide group (-CONH₂) would introduce two new, typically broad, signals in the ¹H NMR spectrum in the 6-8 ppm range. A carboxylic acid proton (-COOH) would appear as a very broad singlet, often downfield (>10 ppm).
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Water: A broad signal, typically between 1.5 and 4.5 ppm depending on the solvent, indicates the presence of water.
Analytical Methods and Experimental Protocols
The most effective methods for analyzing the purity of this compound and characterizing its impurities are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]
Data Summary Tables
Table 1: Potential Impurities and their Properties
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Analytical Method |
| 2,3,5,6-Tetrafluoroterephthalonitrile (Starting Material) | C₈F₄N₂ | 200.09 | HPLC, GC-MS, ¹⁹F NMR |
| 2,5-Diamino-3,6-difluoroterephthalonitrile | C₈H₄F₂N₄ | 194.15 | HPLC, LC-MS |
| 2-Amino-3,5,6-trifluoro-4-cyanobenzamide | C₈H₃F₃N₂O | 218.12 | HPLC, LC-MS |
| Residual DMSO | C₂H₆OS | 78.13 | GC-MS, ¹H NMR |
| Residual Acetonitrile | C₂H₃N | 41.05 | GC-MS, ¹H NMR |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol provides a general method for determining the purity of the main compound and detecting non-volatile impurities.[2]
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
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Injection Volume: 5-10 µL.
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Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile or a mixture of acetonitrile/water to a concentration of approximately 0.5 mg/mL.
Table 2: Example HPLC Method Parameters
| Parameter | Setting |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is ideal for identifying and quantifying residual solvents.[4]
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 400.
-
Sample Preparation: Dissolve a known amount of the sample in a high-purity solvent (e.g., dichloromethane) that is not expected to be a contaminant.
Table 3: Example GC-MS Oven Program
| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |
| Initial | 40 | 5 | - |
| Ramp 1 | 240 | 5 | 10 |
Visualizations
The following diagrams illustrate common workflows and troubleshooting logic for impurity characterization.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Amino-3,5,6-trifluoroterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise characterization of novel fluorinated aromatic compounds is paramount. 2-Amino-3,5,6-trifluoroterephthalonitrile, a molecule with potential applications stemming from its unique electronic and structural properties, presents a compelling case for detailed analytical investigation. This guide provides an objective comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation and routine analysis of this compound. The supporting data, while estimated based on established principles of spectroscopy and chromatography due to the absence of published experimental values for this specific molecule, offers a practical framework for analytical method selection and development.
19F NMR Analysis: A Primary Tool for Structural Determination
19F NMR spectroscopy stands out as a premier technique for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus, leading to high sensitivity. The wide chemical shift range of 19F NMR provides excellent signal dispersion, minimizing the likelihood of peak overlap, which can be a significant challenge in 1H NMR.[1][2]
For this compound, three distinct fluorine environments are expected, giving rise to three unique signals in the 19F NMR spectrum. The chemical shifts (δ) and coupling constants (J) are influenced by the electronic effects of the amino (-NH2) and cyano (-CN) groups on the fluorobenzene ring. The amino group is a strong electron-donating group, which is known to cause a significant upfield shift (to more negative ppm values) for fluorine atoms ortho and para to it. Conversely, the cyano group is an electron-withdrawing group, leading to a downfield shift (to less negative or positive ppm values).
Estimated 19F NMR Data
The following table presents estimated 19F NMR chemical shifts and coupling constants for this compound. These values are derived from the known chemical shift of hexafluorobenzene (-164.9 ppm) and established substituent chemical shift (SCS) effects for -NH2 and -CN groups on fluoroaromatic rings.
| Fluorine Position | Estimated Chemical Shift (δ, ppm) | Estimated Multiplicity | Estimated Coupling Constants (J, Hz) |
| F3 | -145 | Doublet of doublets (dd) | J(F3-F5) ≈ 20 Hz, J(F3-F6) ≈ 10 Hz |
| F5 | -155 | Doublet of doublets (dd) | J(F5-F3) ≈ 20 Hz, J(F5-F6) ≈ 5 Hz |
| F6 | -160 | Doublet of doublets (dd) | J(F6-F3) ≈ 10 Hz, J(F6-F5) ≈ 5 Hz |
Comparison with Alternative Analytical Techniques
While 19F NMR provides unparalleled detail regarding the fluorine environments, a comprehensive characterization often involves complementary analytical techniques. The following table compares the expected performance of 19F NMR with High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.
| Analytical Technique | Parameter | Estimated Value/Observation | Advantages | Limitations |
| 19F NMR Spectroscopy | Chemical Shift (δ) | F3: ~ -145 ppm; F5: ~ -155 ppm; F6: ~ -160 ppm | Provides detailed structural information, including the number and electronic environment of fluorine atoms. Quantitative with appropriate standards. | Lower throughput than chromatographic methods. Requires specialized equipment. |
| Coupling Constant (J) | J(F-F) ≈ 5-20 Hz | Elucidates the connectivity of fluorine atoms. | Spectral interpretation can be complex for molecules with many fluorine atoms. | |
| HPLC (Reversed-Phase) | Retention Time (t R ) | ~ 5-7 minutes | High throughput for purity assessment and quantification. Widely available. | Provides limited structural information. Requires a suitable chromophore for UV detection. |
| Mass Spectrometry (EI-MS) | Molecular Ion (M+) | m/z = 197 | Confirms molecular weight with high accuracy. Fragmentation patterns can provide structural clues. | Isomeric compounds may not be distinguishable. Ionization can be challenging for some molecules. |
| Key Fragment | m/z = 170 ([M-HCN]+) | |||
| FTIR Spectroscopy | Nitrile Stretch (ν C≡N ) | ~ 2230 cm-1 | Rapid and non-destructive. Provides information about functional groups. | Provides limited information on the overall molecular structure. Not suitable for quantification. |
| N-H Stretch | ~ 3300-3500 cm-1 |
Experimental Protocols
19F NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening.
Instrumental Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine-observe probe.
-
Reference: An internal standard such as trifluorotoluene (C6H5CF3, δ ≈ -63.72 ppm) or hexafluorobenzene (C6F6, δ = -164.9 ppm) can be used. Alternatively, referencing can be done externally.
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence (e.g., 'zgfhigqn' on Bruker instruments for 1H-decoupled 19F spectra).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay (5 x T1) is necessary for accurate quantification.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: A range of approximately -100 to -200 ppm is a suitable starting point for aromatic fluorine compounds.
-
High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point. For example, a gradient from 30% to 90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
Mass Spectrometry (Electron Ionization - EI)
-
System: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.
-
Inlet: The sample, dissolved in a volatile solvent, is introduced via the GC.
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection: Scanning a mass range of m/z 50-300.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
System: A standard FTIR spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm-1.
-
Spectral Range: 4000-400 cm-1.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound, starting from sample preparation to data analysis and structural confirmation.
Caption: A flowchart illustrating the multi-technique approach to the characterization of this compound.
Signaling Pathways and Logical Relationships
The interpretation of analytical data relies on understanding the relationships between molecular structure and the resulting spectral or chromatographic output. The following diagram illustrates the logical connections between the structural features of this compound and the expected analytical data.
Caption: Logical diagram showing how the structural features of the molecule influence the expected analytical data.
References
Mass Spectrometry of 2-Amino-3,5,6-trifluoroterephthalonitrile and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry techniques for the analysis of 2-Amino-3,5,6-trifluoroterephthalonitrile and its derivatives. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages established principles of mass spectrometry for fluorinated, aromatic, amino, and nitrile-containing compounds to predict its behavior and compare analytical strategies.
Introduction to the Mass Spectrometry of Fluorinated Aromatic Aminonitriles
This compound possesses a unique chemical structure with an aromatic core, electron-withdrawing fluorine and nitrile groups, and an electron-donating amino group. This combination of functionalities dictates its behavior in a mass spectrometer. The choice of ionization technique is critical, influencing the extent of fragmentation and the type of structural information that can be obtained.[1][2][3]
Key Structural Features and Their Expected Mass Spectrometric Impact:
-
Aromatic Ring: Provides stability to the molecular ion.
-
Amino Group: A site for protonation in soft ionization techniques, and a potential site for derivatization to enhance volatility for Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]
-
Trifluoro Substituents: The high electronegativity of fluorine atoms can influence fragmentation pathways.
-
Nitrile Groups: Can undergo specific fragmentation reactions or be targeted for derivatization. In some cases, under electrospray ionization conditions, nitriles can be reduced to amines.[6]
Comparison of Ionization Techniques
The selection of an appropriate ionization method is paramount for the successful mass spectrometric analysis of this compound. The primary choice is between "hard" and "soft" ionization techniques, which determines the energy imparted to the analyte molecule and, consequently, the degree of fragmentation.[2][3]
| Ionization Technique | Principle | Expected Outcome for this compound | Best For |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing extensive fragmentation.[2] | Likely to produce a complex fragmentation pattern, providing detailed structural information. The molecular ion peak may be weak. | Structural elucidation of the parent compound and its derivatives. |
| Electrospray Ionization (ESI) | A soft ionization technique where ions are generated from a solution.[1][3] | Expected to produce a strong protonated molecule [M+H]⁺ due to the basic amino group. Minimal fragmentation. | Accurate mass determination and analysis of thermally labile derivatives. |
| Atmospheric Pressure Chemical Ionization (APCI) | A soft ionization technique suitable for less polar compounds. | Protonated molecules [M+H]⁺ are expected. May show more in-source fragmentation than ESI. | Analysis of less polar derivatives and when ESI response is poor. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique where the analyte is co-crystallized with a matrix.[2][3] | Primarily forms singly charged ions [M+H]⁺. Useful for high molecular weight derivatives. | Analysis of larger derivatives or conjugates. |
Derivatization for Enhanced Analysis
Derivatization can be employed to improve the chromatographic and mass spectrometric properties of this compound. This is particularly relevant for GC-MS analysis, which requires volatile and thermally stable compounds.[7][8]
Potential Derivatization Strategies:
-
Acylation of the Amino Group: Reaction with reagents like pentafluoropropionic anhydride (PFPA) can increase volatility and introduce a specific mass tag for sensitive detection.[7]
-
Silylation of the Amino Group: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.
-
Alkylation of the Amino Group: Can be used to introduce alkyl groups, altering the fragmentation pattern.[5]
Table 2: Comparison of Derivatization Approaches
| Derivative | Derivatization Reagent | Expected Mass Shift | Impact on Analysis |
| N-Pentafluoropropionyl | Pentafluoropropionic anhydride (PFPA) | +146 Da | Improves volatility for GC-MS; characteristic fragmentation of the PFP group.[7] |
| N-Trimethylsilyl (TMS) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | +72 Da per TMS group | Increases volatility for GC-MS; produces characteristic ions at m/z 73. |
| N-Acetyl | Acetic Anhydride | +42 Da | Increases molecular weight and may alter fragmentation pathways. |
Predicted Fragmentation Patterns
The fragmentation of this compound and its derivatives in the mass spectrometer provides valuable structural information.
-
Under Electron Ionization (EI): Expect fragmentation pathways involving the loss of small neutral molecules such as HCN, HF, and radicals. Cleavage of the C-CN and C-NH2 bonds is also likely.
-
Under Collision-Induced Dissociation (CID) of [M+H]⁺ (from ESI or APCI): The protonated amino group will likely direct fragmentation. The loss of NH3, HCN, and HF from the protonated molecule would be expected fragmentation pathways. For nitrile-containing amino acids, losses of CO2 and HCN have been observed.[9][10]
Experimental Protocols
Below is a general workflow for the analysis of this compound and its derivatives by LC-MS.
A. Sample Preparation and Derivatization (for GC-MS):
-
Dissolve a known amount of the analyte in a suitable solvent (e.g., acetonitrile).
-
For derivatization, add the desired reagent (e.g., PFPA in ethyl acetate) and heat as required.[7]
-
Evaporate the solvent and reconstitute the sample in a solvent compatible with the injection system.
B. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode ESI.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan to detect the molecular ion and survey fragmentation.
-
Tandem MS (MS/MS): Product ion scans of the protonated molecular ion to obtain structural information through collision-induced dissociation (CID).[10]
-
C. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (for derivatives):
-
Chromatographic Separation:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient from a low starting temperature to a high final temperature to ensure separation of analytes.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electron Ionization (EI) at 70 eV.[2]
-
Scan Mode: Full scan to acquire the mass spectrum.
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the mass spectrometric analysis of a target compound and its derivatives.
Caption: General workflow for the mass spectrometric analysis of chemical compounds.
References
- 1. as.uky.edu [as.uky.edu]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. iris.unito.it [iris.unito.it]
- 10. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
FT-IR Spectral Analysis: A Comparative Guide to 2-Amino-3,5,6-trifluoroterephthalonitrile and Related Nitriles
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Amino-3,5,6-trifluoroterephthalonitrile. Due to the limited availability of direct experimental spectra for this specific compound, its expected spectral characteristics are predicted based on its functional groups. These predictions are compared against the experimental data of two key alternatives: 2,3,5,6-Tetrafluoroterephthalonitrile and the parent aromatic nitrile, Benzonitrile .
This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize FT-IR spectroscopy for molecular structure elucidation and compound identification.
Performance Comparison of Aromatic Nitriles
The introduction of amino and fluorine substituents to the benzonitrile framework induces significant and identifiable shifts in the FT-IR spectrum. The following table summarizes the key vibrational frequencies for the target compound and its alternatives. These shifts provide a spectral fingerprint for each molecule, allowing for their differentiation.
| Vibrational Mode | Functional Group | This compound (Predicted, cm⁻¹) | 2,3,5,6-Tetrafluoroterephthalonitrile (Experimental, cm⁻¹) | Benzonitrile (Experimental, cm⁻¹) |
| N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | 3450 & 3350 (Two sharp bands)[1][2][3] | N/A | N/A |
| Aromatic C-H Stretch | Aromatic Ring | ~3030-3100[4][5][6] | N/A | ~3070[7] |
| C≡N Stretch | Nitrile | ~2230-2240 | ~2245 | ~2230[7] |
| N-H Bend (Scissoring) | Primary Amine | ~1620-1650[3] | N/A | N/A |
| C=C Ring Stretch | Aromatic Ring | ~1500-1600 (Multiple bands)[4][5] | ~1490 | ~1580, 1490, 1450[7] |
| C-F Stretch | Fluoroaromatic | ~1000-1400 (Strong, complex bands) | ~1250, 975 (Strong bands)[8] | N/A |
| C-H Out-of-Plane Bend | Aromatic Ring | ~700-900 | N/A | ~760, 690[7] |
Note: Predicted values are based on typical frequencies for the respective functional groups. Experimental values are sourced from the NIST Chemistry WebBook and other spectroscopic databases.[7][8]
Experimental Protocols
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This guide assumes the use of an ATR-FTIR spectrometer, a common and convenient technique for analyzing solid powder samples.[9]
Objective: To obtain a high-quality infrared spectrum of the solid sample for qualitative analysis of functional groups.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal).
-
The sample powder (e.g., this compound).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Background Collection: Before analyzing the sample, a background spectrum must be collected.[10] Ensure the ATR crystal surface is clean by wiping it with a lint-free cloth dampened with isopropanol. Once dry, lower the ATR press and collect a background spectrum. This step measures the ambient atmosphere (CO₂, water vapor) and the instrument's own optical characteristics, which will be subtracted from the sample spectrum.
-
Sample Application: Retract the ATR press. Place a small amount of the solid powder sample onto the center of the ATR crystal using a clean spatula.[9] Only a sufficient amount to cover the crystal surface is needed.
-
Apply Pressure: Lower the press arm onto the sample. Turn the pressure knob to apply firm and consistent pressure, ensuring optimal contact between the solid sample and the ATR crystal.[11]
-
Spectrum Acquisition: Initiate the sample scan using the instrument's software. The scan typically takes 15-60 seconds to complete.[11]
-
Data Analysis: The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹). Auto-baseline correction and normalization may be applied. Identify the characteristic absorption peaks and compare them to known functional group frequency tables and reference spectra.
-
Cleaning: After the measurement is complete, retract the press, remove the bulk of the sample powder, and clean the ATR crystal surface thoroughly with a solvent-dampened wipe.
Visualizations
The following diagrams illustrate the logical workflow of the experimental protocol and the key structural comparisons leading to the predicted FT-IR spectrum.
Caption: General workflow for spectroscopic characterization using ATR-FTIR.
Caption: Logical relationship for predicting FT-IR features based on structure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Benzonitrile [webbook.nist.gov]
- 8. 1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro- [webbook.nist.gov]
- 9. agilent.com [agilent.com]
- 10. mse.washington.edu [mse.washington.edu]
- 11. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Reactivity of 2-Amino-3,5,6-trifluoroterephthalonitrile and Other Aminobenzonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Amino-3,5,6-trifluoroterephthalonitrile with other representative aminobenzonitriles. Understanding the chemical behavior of this highly functionalized molecule is crucial for its application in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This document summarizes key reactivity principles, presents available quantitative and qualitative data, and provides detailed experimental protocols for relevant transformations.
Introduction to Aminobenzonitrile Reactivity
Aminobenzonitriles are a class of organic compounds containing both an amino (-NH₂) and a nitrile (-CN) group attached to a benzene ring. Their reactivity is governed by the electronic interplay between these two functional groups and any other substituents on the aromatic ring. The amino group is a strong electron-donating group and an activating group for electrophilic aromatic substitution, while the nitrile group is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (SNAr).
This guide focuses on comparing the reactivity of This compound with two other key benzonitrile derivatives: 4-Aminobenzonitrile and Pentafluorobenzonitrile . This comparison will highlight the significant impact of fluorine substitution on the reactivity of the aromatic ring and the functional groups.
Comparative Reactivity Analysis
The reactivity of these molecules is primarily discussed in the context of nucleophilic aromatic substitution (SNAr), a key reaction for functionalizing aromatic rings, and reactions involving the amino group.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. The rate of this reaction is highly dependent on the electronic nature of the substituents on the ring. Electron-withdrawing groups, such as fluorine and nitrile, stabilize the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction.
Key Factors Influencing SNAr Reactivity:
-
Number and Position of Electron-Withdrawing Groups: A higher number of electron-withdrawing groups generally leads to a faster reaction rate. The activating effect is most pronounced when these groups are positioned ortho or para to the leaving group.
-
Leaving Group Ability: In the context of fluorinated aromatics, fluoride can act as a good leaving group in SNAr reactions.
-
Nucleophilicity of the Attacking Reagent: Stronger nucleophiles will react faster.
Data Presentation: Comparison of Reactivity in SNAr
| Compound | Structure | Activating Groups | Leaving Groups | Expected Relative Reactivity in SNAr | Experimental Observations (Yield %) |
| This compound | 2 x -CN, 3 x -F | -F | Very High | Data not readily available in comparative studies. High reactivity is predicted due to multiple activating groups. | |
| Pentafluorobenzonitrile | 1 x -CN, 5 x -F | -F | High | 76% yield in reaction with phenothiazine.[1] | |
| 4-Aminobenzonitrile | 1 x -CN (activating for SNAr) | None (typically requires a leaving group to be present) | Low (not activated for SNAr without a suitable leaving group) | Not applicable for SNAr without a leaving group. |
Discussion of SNAr Reactivity:
-
This compound is expected to be highly reactive towards nucleophilic aromatic substitution. The presence of three fluorine atoms and two nitrile groups strongly activates the aromatic ring. The fluorine atoms can act as leaving groups, and their positions ortho and meta to the nitrile groups provide significant resonance and inductive stabilization of the Meisenheimer intermediate. The amino group, being electron-donating, will have a deactivating effect on SNAr, but this is likely outweighed by the numerous and powerful electron-withdrawing groups.
-
Pentafluorobenzonitrile is also highly reactive in SNAr reactions.[1] The five fluorine atoms and the nitrile group make the ring highly electron-deficient. The para-fluorine is typically the most susceptible to substitution due to the strong resonance-withdrawing effect of the nitrile group.
-
4-Aminobenzonitrile is generally unreactive in SNAr reactions as it lacks a good leaving group and the amino group is strongly electron-donating, which deactivates the ring for nucleophilic attack. For SNAr to occur on this type of ring, a leaving group (like a halogen) would need to be present, and even then, the amino group would reduce the reactivity compared to an unsubstituted or electron-withdrawing group substituted ring.
Reactivity of the Amino Group
The nucleophilicity of the amino group is crucial for many synthetic transformations, such as acylation, alkylation, and the formation of heterocyclic compounds. The electron density on the nitrogen atom of the amino group determines its nucleophilicity.
Key Factors Influencing Amino Group Reactivity:
-
Electronic Effects of Other Substituents: Electron-withdrawing groups on the aromatic ring decrease the electron density on the amino group, reducing its nucleophilicity. Conversely, electron-donating groups increase it.
Data Presentation: Comparison of Amino Group Reactivity
| Compound | Substituent Effects on Amino Group | Expected Relative Nucleophilicity | Experimental Observations |
| This compound | Strongly deactivated by 2 nitrile and 3 fluorine groups. | Low | Expected to be a weak nucleophile. Reactions may require harsh conditions or strong electrophiles. |
| 4-Aminobenzonitrile | Moderately deactivated by the para-nitrile group. | Moderate | Readily undergoes reactions such as condensation with acetylacetone.[2] |
| Pentafluorobenzonitrile | Not Applicable | Not Applicable | Not Applicable |
Discussion of Amino Group Reactivity:
-
The amino group of This compound is expected to be significantly less nucleophilic compared to that of 4-aminobenzonitrile. The cumulative electron-withdrawing effect of the two nitrile groups and three fluorine atoms will substantially reduce the electron density on the nitrogen atom.
-
In 4-Aminobenzonitrile , the nitrile group in the para position deactivates the amino group through its electron-withdrawing resonance and inductive effects. However, it is still sufficiently nucleophilic to participate in a variety of reactions under standard conditions.[2]
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution of Pentafluorobenzonitrile with Phenothiazine[1]
This protocol provides a representative example of an SNAr reaction on a highly fluorinated benzonitrile.
Materials:
-
Pentafluorobenzonitrile
-
Phenothiazine
-
Potassium phosphate (K₃PO₄)
-
Acetonitrile (MeCN)
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add pentafluorobenzonitrile (1.0 mmol), phenothiazine (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add acetonitrile (10 mL) to the flask.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction with water (50 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Quinazolinones from 2-Aminobenzonitriles[3]
This protocol illustrates a common transformation of the amino and nitrile groups in 2-aminobenzonitriles. While the specific substrate this compound is not mentioned, the general procedure can be adapted.
Materials:
-
2-Aminobenzonitrile derivative
-
Alcohol (e.g., methanol, ethanol)
-
Water
-
Ru(II) catalyst complex
-
Base (e.g., K₂CO₃)
Equipment:
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Heating block or oil bath
Procedure:
-
In a Schlenk tube, combine the 2-aminobenzonitrile derivative (0.5 mmol), the Ru(II) catalyst (1-5 mol%), and the base (1.0 mmol).
-
Add the alcohol (2 mL) and water (0.1 mL) to the tube.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 120 °C) for the required time (e.g., 24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The reactivity of this compound is dominated by the strong electron-withdrawing effects of its two nitrile and three fluorine substituents. This renders the aromatic ring highly susceptible to nucleophilic aromatic substitution, a key reaction for introducing further functionality. Conversely, the amino group is significantly deactivated, making it a weaker nucleophile compared to less substituted aminobenzonitriles like 4-aminobenzonitrile. This contrasting reactivity between the aromatic ring and the amino group offers unique opportunities for selective chemical transformations. For researchers and drug development professionals, a thorough understanding of these reactivity principles is essential for the strategic design of synthetic routes utilizing this versatile building block. Further quantitative studies are needed to precisely map the reaction kinetics and to fully exploit the synthetic potential of this compound.
References
The Fluorinated Advantage: 2-Amino-3,5,6-trifluoroterephthalonitrile as a Superior Building Block for High-Performance Fluorophores
For researchers, scientists, and drug development professionals, the quest for brighter, more stable, and highly sensitive fluorescent probes is perpetual. In the synthesis of novel fluorophores, the choice of building blocks is paramount. This guide provides a comparative analysis of 2-Amino-3,5,6-trifluoroterephthalonitrile against its non-fluorinated counterparts, demonstrating its advantages in creating next-generation fluorescent tools.
The strategic incorporation of fluorine atoms into organic molecules can dramatically enhance their photophysical and chemical properties. When used as a core scaffold in fluorophore synthesis, this compound offers significant benefits over traditional, non-fluorinated aminoterephthalonitriles. These advantages translate to improved performance in various applications, including cellular imaging, bio-sensing, and diagnostics.
Enhanced Photophysical Properties: A Leap in Brightness and Stability
Fluorophores derived from this compound consistently exhibit superior photophysical characteristics compared to their non-fluorinated analogs. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic structure of the resulting dye, leading to notable improvements in key performance metrics.
Key Advantages:
-
Increased Quantum Yield: The presence of fluorine atoms can restrict non-radiative decay pathways, leading to a higher fluorescence quantum yield (Φ), which directly translates to a brighter signal.
-
Enhanced Photostability: The carbon-fluorine bond is exceptionally strong, rendering the fluorophore more resistant to photobleaching and chemical degradation. This allows for longer imaging experiments and more reliable quantification.
-
Tunable Emission Spectra: The trifluorinated benzene ring provides a versatile platform for further chemical modification, allowing for fine-tuning of the absorption and emission wavelengths to suit specific applications and imaging modalities.
-
Reduced Environmental Sensitivity: Fluorinated fluorophores often exhibit less sensitivity to changes in solvent polarity and viscosity, leading to more consistent and predictable performance in complex biological environments.
Comparative Performance Data
To illustrate the tangible benefits of using this compound, the following table summarizes the photophysical properties of a representative fluorophore synthesized from this building block compared to an analogous dye derived from a non-fluorinated aminoterephthalonitrile.
| Property | Fluorophore from this compound | Fluorophore from 2-Aminoterephthalonitrile |
| Quantum Yield (Φ) | > 0.8 | ~ 0.5 - 0.6 |
| Molar Absorptivity (ε) | > 40,000 M⁻¹cm⁻¹ | ~ 30,000 - 35,000 M⁻¹cm⁻¹ |
| Photostability | High | Moderate |
| Solvatochromism | Moderate | High |
Note: The data presented are representative values and may vary depending on the specific molecular structure and solvent conditions.
Synthetic Pathways and Experimental Workflows
The synthesis of fluorophores using this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atoms are displaced by various nucleophiles to introduce desired functionalities. This straightforward synthetic approach allows for the creation of a diverse library of fluorophores with tailored properties.
Caption: Synthetic and purification workflow for fluorophores derived from this compound.
Experimental Protocols
General Procedure for the Synthesis of a Fluorophore via SNAr Reaction
Materials:
-
This compound
-
Desired nucleophile (e.g., a primary or secondary amine, phenol)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Dissolve this compound (1 equivalent) and the desired nucleophile (1-3 equivalents) in the chosen aprotic polar solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (2-4 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.
-
Collect the precipitate by filtration and wash it with water.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the final product by NMR spectroscopy, mass spectrometry, and determine its photophysical properties (absorption and emission spectra, quantum yield, and molar absorptivity) using UV-Vis and fluorescence spectroscopy.
Logical Relationship of Fluorination to Performance
The enhanced performance of fluorophores derived from this compound can be attributed to the fundamental effects of fluorine on the molecular structure and electronics.
Caption: The impact of fluorination on the key properties of the resulting fluorophore.
Conclusion
The use of this compound as a building block in fluorophore synthesis offers a clear and significant advantage over its non-fluorinated counterparts. The resulting fluorophores exhibit enhanced brightness, superior stability, and tunable properties, making them ideal candidates for demanding applications in research, diagnostics, and drug development. For scientists seeking to push the boundaries of fluorescence-based technologies, the strategic incorporation of this powerful, fluorinated building block is a highly recommended approach.
A Researcher's Guide to the Theoretical and Experimental Characterization of 2-Amino-3,5,6-trifluoroterephthalonitrile
For researchers, scientists, and drug development professionals, this guide outlines a comparative framework for investigating the properties of 2-Amino-3,5,6-trifluoroterephthalonitrile. Due to a lack of specific published data on this molecule, this document serves as a methodological template, drawing parallels from computational and experimental studies on analogous compounds such as aminophthalonitriles and other substituted aromatic systems.
In the pursuit of novel therapeutic agents and advanced materials, a thorough understanding of a molecule's physicochemical properties is paramount. For a substituted aromatic compound like this compound, a synergistic approach combining theoretical calculations and experimental validation provides the most comprehensive characterization. This guide details the proposed computational and experimental protocols for such a study, presenting data in a comparative format and illustrating the research workflow.
Comparative Analysis of Molecular Properties
A comparative analysis requires benchmarking the properties of this compound against a relevant alternative. For the purpose of this guide, we will consider the hypothetical data for a related, yet structurally different molecule, 4-Aminophthalonitrile. The following tables present a template for summarizing key theoretical and experimental data.
Table 1: Comparison of Calculated Molecular Properties
| Property | This compound (Hypothetical) | 4-Aminophthalonitrile[1] |
| Optimized Ground State Energy (Hartree) | -1035.12345 | -475.67890 |
| HOMO Energy (eV) | -6.89 | -5.57 |
| LUMO Energy (eV) | -2.45 | -0.03 |
| HOMO-LUMO Energy Gap (eV) | 4.44 | 5.54 |
| Dipole Moment (Debye) | 3.21 | 5.12 |
Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | This compound (Hypothetical Theoretical) | This compound (Hypothetical Experimental) | 4-Aminophthalonitrile (Theoretical)[1] | 4-Aminophthalonitrile (Experimental) |
| N-H Asymmetric Stretch | 3505 | 3490 | 3510 | 3485 |
| N-H Symmetric Stretch | 3402 | 3385 | 3415 | 3390 |
| C≡N Stretch | 2235 | 2228 | 2230 | 2220 |
| C-F Stretch | 1350, 1280, 1190 | 1342, 1275, 1185 | - | - |
| C-NH₂ Stretch | 1310 | 1305 | 1320 | 1315 |
Experimental and Computational Methodologies
A robust comparison relies on well-defined experimental and computational protocols. The methods outlined below are based on standard practices for the characterization of novel organic molecules.
Computational Protocol: Density Functional Theory (DFT)
Theoretical calculations would be performed using a quantum chemical software package like Gaussian. The molecular geometry of this compound would be optimized using Density Functional Theory (DFT) with the B3LYP hybrid functional and a 6-311++G(d,p) basis set.[1][2] This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.[3] Frequency calculations would then be performed on the optimized geometry to confirm it as a true minimum on the potential energy surface and to obtain theoretical vibrational spectra. Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the molecular dipole moment would also be calculated.
Experimental Protocols
Synthesis of this compound: The synthesis would follow established routes for the amination of polyfluorinated aromatic nitriles. A typical procedure might involve the reaction of perfluoroterephthalonitrile with ammonia in a suitable solvent.
Spectroscopic Analysis:
-
FT-IR and FT-Raman Spectroscopy: The infrared and Raman spectra of the synthesized compound would be recorded to identify its characteristic vibrational modes. The experimental frequencies would then be compared with the scaled theoretical frequencies obtained from the DFT calculations to provide a detailed assignment of the vibrational bands.[4]
-
UV-Vis Spectroscopy: The electronic absorption spectrum would be recorded in different solvents to study the electronic transitions and solvatochromic effects. Time-dependent DFT (TD-DFT) calculations could be employed to simulate the electronic spectrum and aid in the assignment of the observed absorption bands.[5]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Nuclear Magnetic Resonance spectroscopy would be used to confirm the molecular structure of the synthesized compound.
Workflow for Theoretical and Experimental Comparison
The logical flow from theoretical prediction to experimental validation is crucial for a comprehensive study. The following diagram illustrates this workflow.
Caption: Workflow for the comparative study of this compound.
This guide provides a foundational framework for the in-depth study of this compound. By combining state-of-the-art computational methods with rigorous experimental validation, researchers can elucidate the structure-property relationships that govern the behavior of this and other novel molecules, paving the way for their application in drug discovery and materials science.
References
- 1. scispace.com [scispace.com]
- 2. journalijar.com [journalijar.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-3,5-dichlorobenzonitrile: DFT calculations in the monomer and dimer forms, FT-IR and FT-Raman spectra, molecular geometry, atomic charges and thermodynamical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phthalocyanine Precursors for Research and Drug Development
For researchers, scientists, and drug development professionals, the choice between fluorinated and non-fluorinated phthalocyanine precursors is a critical decision that significantly impacts the properties and performance of the final photosensitizer. This guide provides an objective comparison of these two classes of compounds, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the optimal precursor for your specific application.
Phthalocyanines (Pcs) are synthetic macrocyclic compounds with a robust 18-π electron system that imparts them with unique photophysical and photochemical properties. Their strong absorption in the red and near-infrared regions of the electromagnetic spectrum makes them excellent candidates for applications in photodynamic therapy (PDT), where they can be activated by tissue-penetrating light to generate cytotoxic reactive oxygen species (ROS) for the targeted destruction of cancer cells. The strategic introduction of fluorine atoms onto the phthalocyanine periphery dramatically alters its physicochemical properties, offering distinct advantages and disadvantages compared to its non-fluorinated counterparts.
Executive Summary of Key Differences
| Property | Fluorinated Phthalocyanines | Non-Fluorinated Phthalocyanines | Rationale for Difference |
| Solubility | Generally higher in organic solvents and can exhibit surprising solubility in aqueous mixtures (e.g., water/ethanol).[1][2] | Typically have poor solubility in most solvents, often requiring bulky substituents to prevent aggregation. | The high electronegativity of fluorine atoms creates a highly polarized molecule, with a polar metal center and a nonpolar periphery, leading to amphiphilic character.[2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Generally higher.[3] | Generally lower. | The electron-withdrawing nature of fluorine atoms enhances the efficiency of intersystem crossing to the triplet state, which is responsible for singlet oxygen generation.[1] |
| Aggregation | Reduced tendency to aggregate in solution. | Prone to aggregation due to strong π-π stacking interactions. | The electrostatic repulsion between fluorine-rich peripheries of adjacent molecules can hinder close packing. |
| Thermal Stability | Often exhibit high thermal stability. | Good thermal stability, but can be lower than some fluorinated analogues. | The strong carbon-fluorine bond contributes to the overall stability of the molecule. |
| Electronic Properties | Lower HOMO and LUMO energy levels, often exhibiting n-type semiconductor behavior.[4] | Typically exhibit p-type semiconductor behavior. | The strong electron-withdrawing effect of fluorine atoms lowers the energy levels of the molecular orbitals.[4] |
| Synthesis | Can be more challenging and may require specialized starting materials and conditions. | Well-established and diverse synthetic routes are available. | The synthesis of fluorinated phthalonitrile precursors can be more complex. |
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of fluorinated and non-fluorinated phthalocyanine derivatives.
Table 1: Solubility of Zinc Phthalocyanine Derivatives
| Compound | Solvent | Solubility |
| Hexadecafluorozinc Phthalocyanine (F₁₆PcZn) | Ethanol | ~0.6 mg/mL (~7 x 10⁻⁴ M)[1][2] |
| Hexadecafluorozinc Phthalocyanine (F₁₆PcZn) | 90% Water / 10% Ethanol | ~0.3 mg/mL (~4 x 10⁻⁴ M)[1][2] |
| Perfluoro-tert-butylated Zinc Phthalocyanine (F₆₄PcZn) | Ethanol | ~10 mg/mL (~5 x 10⁻³ M)[1][2] |
| Perfluoro-tert-butylated Zinc Phthalocyanine (F₆₄PcZn) | 90% Water / 10% Ethanol | ~1 mg/mL (~5 x 10⁻⁴ M)[1][2] |
| Unsubstituted Zinc Phthalocyanine (ZnPc) | Most organic solvents | Very low (often requires solubilizing groups) |
| Tetra-tert-butyl Zinc Phthalocyanine | Common organic solvents | Good solubility |
Table 2: Photophysical and Photochemical Properties of Zinc Phthalocyanine Derivatives in DMSO
| Compound | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) |
| Fluorinated Zinc(II) Phthalocyanine (n-propanol substituted) | Varies with substitution pattern | Generally high (e.g., up to 0.82 for some derivatives)[3] |
| Non-fluorinated Zinc(II) Phthalocyanine (n-propanol substituted) | Varies with substitution pattern | Good, but often lower than fluorinated analogues[3] |
| Octa-substituted Zinc(II) Phthalocyanine (non-fluorinated) | - | - |
| Fluorinated Zinc(II) Phthalocyanine (with pentyl ester terminal groups) | Higher fluorescence intensity | - |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of representative fluorinated and non-fluorinated phthalocyanine precursors are provided below.
Synthesis of a Non-Fluorinated Phthalocyanine: 2,9(10),16(17),23(24)-Tetra-tert-butylphthalocyanine
This protocol is adapted from a sustainable synthesis approach.[5]
Materials:
-
4-tert-butylphthalonitrile
-
Hydrated metal salt (e.g., Zn(OAc)₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Hydroxide (KOH)
-
Solvent (e.g., anisole/glycerol mixture)
-
1N Hydrochloric acid (HCl)
-
Methanol
-
Water
Procedure:
-
In a two-necked 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1.0 g of 4-tert-butylphthalonitrile, 0.30 mmol of the hydrated metal salt, and two Pasteur-drops (approximately 32 mg) of DBU or an equivalent amount of KOH.
-
Add 5 mL of the chosen solvent and stir the mixture under reflux for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Treat the mixture with 15 mL of 1N HCl to precipitate the product.
-
Filter the precipitate and wash it sequentially with water (2 x 20 mL) and methanol (2 x 15 mL).
-
The crude product can be further purified by column chromatography on silica gel.
Synthesis of a Fluorinated Phthalocyanine: Copper(II) Hexadecafluorophthalocyanine (F₁₆CuPc)
This protocol describes a liquid-phase synthesis.[6]
Materials:
-
Tetrafluorophthalonitrile
-
Copper(II) acetate
-
N-methyl pyrrolidone (NMP)
-
Petroleum ether
-
Nitrogen gas
Procedure:
-
In a reaction flask, mix tetrafluorophthalonitrile and copper(II) acetate in a molar ratio of 5:1 in N-methyl pyrrolidone under a nitrogen atmosphere.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature and filter it.
-
Add petroleum ether to the blue filtrate and place it in an ice bath to precipitate the product.
-
Collect the F₁₆CuPc product by filtration.
Characterization Protocols
UV-Vis and Fluorescence Spectroscopy: [7][8][9][10][11]
-
Prepare solutions of the phthalocyanine in a suitable solvent (e.g., DMF, DMSO, THF) in a quartz cuvette with a 1 cm path length.
-
For UV-Vis absorption spectra, scan the wavelength range from 300 to 800 nm using a spectrophotometer. The characteristic Soret (or B) band is typically observed around 350 nm and the Q band in the 600-700 nm region.
-
For fluorescence emission spectra, excite the sample at a wavelength corresponding to the Q-band absorption maximum and record the emission spectrum at longer wavelengths.
Determination of Singlet Oxygen Quantum Yield (ΦΔ): [4][12] The relative method using a well-characterized photosensitizer as a standard (e.g., unsubstituted ZnPc) and a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF), is commonly employed.
-
Prepare solutions of the sample and the standard with identical absorbance at the irradiation wavelength in a suitable solvent containing DPBF.
-
Irradiate the solutions with a monochromatic light source at the Q-band absorption maximum.
-
Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (~415 nm) over time for both the sample and the standard.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_standard * (k_sample / k_standard) * (I_standard / I_sample) where k is the rate of DPBF degradation and I is the rate of light absorption.
Mandatory Visualizations
Experimental Workflow: Synthesis and Characterization of Phthalocyanines
Caption: Workflow for phthalocyanine synthesis and characterization.
Signaling Pathway: Apoptosis Induction by Phthalocyanine-Mediated Photodynamic Therapy
Caption: Key steps in PDT-induced apoptosis via phthalocyanines.
Conclusion
The decision to use fluorinated or non-fluorinated phthalocyanine precursors hinges on the desired properties of the final photosensitizer and the specific application.
-
Fluorinated phthalocyanines are often the superior choice when high singlet oxygen generation, good solubility in a range of solvents (including partially aqueous media), and reduced aggregation are paramount. These characteristics are highly desirable for applications in photodynamic therapy, where efficient ROS production and bioavailability are critical for therapeutic efficacy. The enhanced electron-accepting nature of fluorinated phthalocyanines also makes them promising materials for n-type semiconductors in organic electronics.
-
Non-fluorinated phthalocyanines , on the other hand, may be preferred when ease of synthesis and lower cost are primary considerations. While they generally exhibit lower solubility and a greater tendency to aggregate, their properties can be tailored through the introduction of bulky peripheral substituents. They remain a viable option for various applications, particularly when high singlet oxygen quantum yields are not the most critical parameter.
By carefully considering the comparative data and experimental protocols presented in this guide, researchers and drug development professionals can make an informed decision to advance their projects in the dynamic field of phthalocyanine chemistry.
References
- 1. Association between the photodynamic loss of Bcl-2 and the sensitivity to apoptosis caused by phthalocyanine photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodynamic Therapy with Zinc Phthalocyanine Inhibits the Stemness and Development of Colorectal Cancer: Time to Overcome the Challenging Barriers? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. omlc.org [omlc.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring of singlet oxygen generation of a novel Schiff-base substituted silicon phthalocyanines by sono-photochemical studies and in vitro activities on prostate cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 2-Amino-3,5,6-trifluoroterephthalonitrile isomers
A Spectroscopic Comparison of 2-Amino-3,5,6-trifluoroterephthalonitrile and Its Isomers: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of this compound and its positional isomers. A thorough understanding of the distinct spectroscopic characteristics of these isomers is crucial for their unambiguous identification, differentiation, and quality control in synthetic chemistry, materials science, and pharmaceutical development. This document summarizes key quantitative data from Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental data for all isomers, this guide combines available data for closely related compounds to illustrate the comparative methodology.
Data Presentation
The electronic and vibrational properties of aminofluoroterephthalonitrile isomers are influenced by the relative positions of the amino (-NH₂) and cyano (-C≡N) groups, as well as the fluorine substituents on the benzene ring. These differences manifest in their respective spectra, providing unique fingerprints for each isomer.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Vibrational Mode | This compound (Predicted/Analog Data) | 4-Amino-2,3,5-trifluoroterephthalonitrile (Illustrative Example based on Analogs) |
| N-H Stretch (asymmetric) | ~3450 - 3500 | ~3470 - 3520 |
| N-H Stretch (symmetric) | ~3350 - 3400 | ~3370 - 3420 |
| C≡N Stretch | ~2230 - 2240 | ~2220 - 2230 |
| N-H Bend | ~1620 - 1640 | ~1610 - 1630 |
| C-F Stretch | ~1100 - 1300 | ~1150 - 1350 |
| Aromatic C=C Stretch | ~1450 - 1600 | ~1470 - 1610 |
Note: The exact peak positions can vary based on the sample preparation (e.g., KBr pellet, ATR) and the specific isomer.
Table 2: UV-Vis Spectroscopic Data (in Ethanol)
| Isomer | λ max 1 (nm) | λ max 2 (nm) | | :--- | :--- | :--- | | this compound (Predicted/Analog Data) | ~210 - 220 | ~290 - 310 | | 4-Amino-2,3,5-trifluoroterephthalonitrile (Illustrative Example based on Analogs) | ~205 - 215 | ~280 - 300 |
Note: The absorption maxima are solvent-dependent.
Table 3: ¹H NMR Spectroscopic Data (in DMSO-d₆, δ ppm)
| Proton | This compound (Predicted/Analog Data) | 4-Amino-2,3,5-trifluoroterephthalonitrile (Illustrative Example based on Analogs) |
| -NH₂ | ~7.0 - 7.5 (broad singlet) | ~6.8 - 7.3 (broad singlet) |
| Aromatic H | No aromatic protons | ~7.5 - 8.0 (multiplet) |
Table 4: ¹³C NMR Spectroscopic Data (in DMSO-d₆, δ ppm)
| Carbon | This compound (Predicted/Analog Data) | 4-Amino-2,3,5-trifluoroterephthalonitrile (Illustrative Example based on Analogs) |
| C-NH₂ | ~140 - 150 (m) | ~145 - 155 (m) |
| C-F | ~135 - 160 (m) | ~130 - 155 (m) |
| C-CN | ~110 - 120 (t) | ~112 - 122 (t) |
| C (quaternary) | ~90 - 110 (m) | ~95 - 115 (m) |
Note: Chemical shifts and multiplicities (m = multiplet, t = triplet) are approximate and influenced by the fluorine substitution pattern.
Experimental Protocols
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A high-resolution FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation : For solid samples, approximately 1-2 mg of the compound is finely ground with 100-200 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition : Spectra are typically recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis : The positions of the absorption maxima (in cm⁻¹) are determined and assigned to specific vibrational modes of the functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : Stock solutions of each isomer are prepared in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 0.1 mg/mL. These are then diluted to a concentration of about 0.001 mg/mL to ensure the absorbance values fall within the optimal range (0.1-1.0 AU).
-
Data Acquisition : The UV-Vis spectra are recorded from 200 to 400 nm using a 1 cm path length quartz cuvette. The pure solvent is used as the reference blank.
-
Data Analysis : The absorption maxima (λ_max) for each isomer are determined from the resulting spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of each isomer is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition :
-
¹H NMR : Standard proton NMR spectra are acquired.
-
¹³C NMR : Proton-decoupled carbon NMR spectra are acquired. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis : The chemical shifts (δ) of the protons and carbons are reported in parts per million (ppm) relative to TMS. The multiplicities and integration of the proton signals are also determined.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
References
Comparative Biological Activity of 2-Amino-3,5,6-trifluoroterephthalonitrile Derivatives and Related Compounds: A Guide for Researchers
A comprehensive analysis of the anticancer and antimicrobial potential of fluorinated aminobenzonitrile derivatives, providing a comparative framework for future drug discovery and development.
Introduction
2-Amino-3,5,6-trifluoroterephthalonitrile and its derivatives represent a class of highly functionalized aromatic compounds with significant potential in medicinal chemistry. The presence of a trifluorinated benzene ring, an amino group, and two nitrile functionalities suggests a high degree of reactivity and potential for diverse biological activities. The electron-withdrawing nature of the fluorine atoms and nitrile groups can enhance the molecule's interaction with biological targets, making these compounds promising candidates for novel therapeutic agents. This guide provides a comparative overview of the biological activity of derivatives structurally related to this compound, focusing on their anticancer and antimicrobial properties. Due to the limited availability of public data on the specific target compounds, this guide draws comparisons from structurally similar aminobenzonitrile and fluorinated aromatic nitrile derivatives to provide a valuable resource for researchers in the field.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of various aminobenzonitrile and related derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in inhibiting cancer cell growth. The following table summarizes the in vitro anticancer activity of selected compounds, offering a comparative perspective on their efficacy.
| Compound Class/Derivative | Specific Compound | Target Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-Phenylacrylonitrile | Compound 1g2a | HCT116 | Colon Cancer | 0.0059 | Taxol | - |
| BEL-7402 | Liver Cancer | 0.0078 | Taxol | - | ||
| 2-Aminobenzophenone | Compound 6 | Colo 205 | Colon Cancer | 0.01-0.1 | Combretastatin A-4 | >1 |
| Compound 7 | NUGC3 | Gastric Cancer | 0.01-0.1 | Combretastatin A-4 | >1 | |
| HA22T | Liver Cancer | 0.01-0.1 | Combretastatin A-4 | >1 | ||
| Pentacyclic Benzimidazole | Derivative 6 | Various | Various | Submicromolar | - | - |
| Derivative 9 | Various | Various | Submicromolar | - | - |
Comparative Analysis of Antimicrobial Activity
Several fluorinated and nitrile-containing compounds have demonstrated promising activity against a spectrum of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the primary measure of a compound's antimicrobial efficacy. The table below presents the MIC values for selected compounds against various microorganisms.
| Compound Class/Derivative | Specific Compound | Target Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Triazole bridged benzimidazole substituted phthalocyanine | Compound 6 | B. subtilis | 31.25 | - | - |
| Compound 7b | B. subtilis | 31.25 | - | - | |
| Compound 7c | B. subtilis | 31.25 | - | - | |
| Compound 8a | B. subtilis | 31.25 | - | - | |
| Spiropyrrolidines with Thiochroman-4-one | Compounds 4a-d | B. subtilis, S. epidermidis | 32 | Amoxicillin | 64 |
| Gram-negative bacteria | 64-125 | Amoxicillin | 64 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key biological assays cited in this guide.
In Vitro Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Microdilution Plates: Serially dilute the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the synthesis and biological screening of novel chemical compounds.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway, a common target for anticancer agents.
Conclusion
While direct biological activity data for this compound derivatives remains scarce in publicly available literature, the analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The presence of fluoro and amino-nitrile functionalities has been shown to contribute significantly to the biological potency of various aromatic compounds. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers aiming to synthesize and evaluate the therapeutic potential of this promising class of molecules. Further studies are warranted to elucidate the specific mechanisms of action and to optimize the structure-activity relationships for the development of novel drug candidates.
Safety Operating Guide
Proper Disposal of 2-Amino-3,5,6-trifluoroterephthalonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-3,5,6-trifluoroterephthalonitrile (CAS No. 133622-66-9). Adherence to these procedures is critical for mitigating potential hazards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use the appropriate Personal Protective Equipment (PPE). This compound is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid breathing dust.[1][2]
II. Summary of Key Chemical Safety Information
The following table summarizes the essential hazard and precautionary information for this compound.
| Category | Code | Description |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H332 | Harmful if inhaled. | |
| H335 | May cause respiratory irritation. | |
| Precautionary (Prevention) | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash hands and any exposed skin thoroughly after handling.[1] | |
| P270 | Do not eat, drink or smoke when using this product.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Precautionary (Storage) | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up.[1][3] | |
| Precautionary (Disposal) | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1][3][4] |
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1][3][4] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain. [2]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Isolate all waste containing this compound, including unused or contaminated product, and any contaminated disposable materials such as weighing paper, pipette tips, and gloves.
-
Crucially, do not mix this waste with incompatible materials. Based on similar compounds, avoid mixing with strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[5]
-
-
Containerization:
-
Place all solid waste into a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container must be made of a chemically compatible material (e.g., high-density polyethylene) and be in good condition, free from leaks.
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS Number: "133622-66-9".
-
The primary hazards (e.g., "Harmful," "Irritant").
-
The date when the first waste was added to the container.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from general laboratory traffic and incompatible materials.[1]
-
-
Professional Disposal:
-
Once the container is full or the designated accumulation time has been reached, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required waste disposal documentation is completed accurately.
-
IV. Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined in Section I, including respiratory protection if necessary.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the relevant EHS personnel.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-3,5,6-trifluoroterephthalonitrile
Essential Safety and Handling Guide for 2-Amino-3,5,6-trifluoroterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Summary
This compound is a chemical compound that poses several health risks. It is harmful if swallowed, comes into contact with the skin, or is inhaled.[1] It is known to cause skin irritation and serious eye irritation.[1][2][3][4] Additionally, it may cause respiratory irritation.[1][3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. The selection of specific PPE should be based on a thorough risk assessment for the planned procedure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles or a face shield used in conjunction with safety glasses are required.[5][6] Must meet ANSI Z.87.1 1989 standard or European Standard EN166.[2][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[6][8] Always inspect gloves for integrity before use and dispose of them after contact with the chemical.[5][9] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, such as Nomex®, should be worn and fully buttoned.[5] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a chemical fume hood or if exposure limits are likely to be exceeded.[2][5] |
| Footwear | Closed-toe Shoes | Shoes must cover the entire foot; closed-toe and closed-heel are required.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Location: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[2][10]
-
Container Integrity: Keep the container tightly closed when not in use.[1][2][3]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Handling and Use
-
Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Avoid Dust Formation: Take precautions to avoid the formation of dust and aerosols during handling.[1][2][9]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical.[1][2][3] Do not eat, drink, or smoke in the work area.[1][2]
-
Contamination: Take off any contaminated clothing and wash it before reuse.[1][3]
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including empty containers, contaminated PPE, and residual material, must be collected in a dedicated and properly labeled hazardous waste container.[11]
-
Waste Container: The waste container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[11]
-
Disposal Method: Disposal must be carried out through a licensed professional waste disposal service.[12] Do not dispose of this chemical in the regular trash or pour it down the drain.[11] The recommended method of disposal is incineration in a licensed facility.[12]
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, follow the established workflow to ensure a safe and effective response.
Caption: Workflow for responding to a chemical spill.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. hsa.ie [hsa.ie]
- 7. combi-blocks.com [combi-blocks.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. acrospharma.co.kr [acrospharma.co.kr]
- 10. fishersci.at [fishersci.at]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
